Myrcene is an acyclic monoterpene, part of the simplest class of terpenes without a ring structure [1]. Its chemical structure features an open chain with two conjugated double bonds, which are key to its chemical reactivity and role as a precursor for more complex compounds [1] [2]. It is highly lipophilic (fat-soluble) [1].
In plants, this compound is biosynthesized from the central terpenoid precursor geranyl diphosphate (GPP). The enzyme This compound synthase catalyzes the formation of this compound from GPP [3].
Diagram of the core biosynthetic pathway of β-myrcene in plants.
This compound occurs widely in the plant kingdom and is a major component of many essential oils. The table below lists some of the most significant natural sources.
| Natural Source | Notes on Occurrence |
|---|---|
| Hops (Humulus lupulus) | One of the richest sources; a primary aroma component in beer, especially in pale ales and IPAs [1] [4] [2]. |
| Cannabis (Cannabis sativa) | Often the most abundant terpene; can constitute over 50% of the total terpene profile in some strains [4] [2] [5]. |
| Mango (Mangifera indica) | Particularly high concentration in the peel and pulp of ripe mangoes [1] [5]. |
| Lemongrass (Cymbopogon) | A major constituent of its essential oil [1] [2]. |
| Thyme (Thymus vulgaris) & Bay Leaves (Laurus nobilis) | Herbs containing significant levels of this compound, contributing to their aromatic profiles [1] [4]. |
| Verbena & Wild Thyme | Can contain this compound in substantial amounts, with wild thyme leaves reported to contain up to 40% by weight [4]. |
| Cardamom (Elettaria cardamomum) | Contains this compound in its essential oil [1] [4]. |
Preclinical studies have identified several key biological activities of this compound relevant to therapeutic development.
This compound demonstrates significant pain-relieving properties in animal models [1] [2]. Proposed mechanisms include:
This compound's anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory mediators [1] [2]. Its antioxidant activity allows it to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress, which is implicated in aging and chronic diseases [1] [5].
This compound produces sedative effects and increased sleep time in animal studies [1] [2] [5]. This activity is believed to stem from a general calming effect on the nervous system [1].
In vitro and animal studies suggest this compound can induce apoptosis and arrest the cell cycle in certain cancer cells [1]. Research has shown activity against lung, breast, and colon cancer cells [1].
Accurate quantification of this compound is essential for research and quality control.
A 2024 study developed a robust High-Performance Liquid Chromatography (HPLC) method for quantifying this compound in nanoemulsion drug delivery systems [6].
Another application uses a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid for reverse-phase analysis [7].
The most common methods for isolating and quantifying this compound from plant material involve a typical workflow as shown below.
General workflow for the extraction and analysis of β-myrcene from plant sources.
While effective, traditional methods like hydro-distillation can be lengthy and risk the loss or degradation of volatile compounds like this compound [2].
This compound holds promise for several advanced research and development applications.
Researchers must be aware of the regulatory status and toxicological data.
β-Myrcene is an acyclic monoterpene with the chemical formula C₁₀H₁₆ that serves as a fundamental building block in plant terpenoid metabolism. Its structural properties feature two conjugated double bonds in an open-chain configuration, making it chemically reactive and versatile for further modifications [1]. This monoterpene is classified as Generally Recognized As Safe (GRAS) by regulatory agencies, contributing to its widespread use in food, fragrance, and pharmaceutical industries [2]. In plants, this compound functions as both a semiochemical in plant-insect interactions and a precursor molecule for more complex terpenoids, while in humans, it exhibits potential therapeutic properties including analgesic, anti-inflammatory, and antioxidant activities [1].
The commercial significance of this compound continues to drive research into its biological production. Traditional extraction methods from plant sources such as mangoes, hops, lemongrass, thyme, and basil are constrained by low natural abundance and extraction inefficiencies [1]. These limitations have stimulated interest in metabolic engineering approaches and heterologous production systems to achieve sustainable and scalable this compound production [3] [4]. This technical review comprehensively examines the biochemical pathways, regulatory mechanisms, and experimental methodologies for studying this compound biosynthesis, with particular emphasis on applications relevant to drug development and therapeutic compound production.
This compound biosynthesis in plants occurs through two complementary metabolic pathways that supply the essential C5 precursors Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP). The mevalonate (MVA) pathway operates primarily in the cytoplasm and endoplasmic reticulum, utilizing acetyl-CoA as its initial substrate. Concurrently, the methylerythritol phosphate (MEP) pathway functions in plastids, starting from pyruvate and glyceraldehyde-3-phosphate [5] [4]. The subcellular compartmentalization of these pathways represents a critical regulatory point in terpenoid metabolism, with the MEP pathway serving as the primary source of precursors for monoterpene biosynthesis like this compound.
The committed step in this compound biosynthesis involves the condensation of IPP and DMAPP to form geranyl diphosphate (GPP), the immediate C10 precursor to all monoterpenes. This reaction is catalyzed by GPP synthase (GPPS), which exists in both homodimeric and heterodimeric forms across plant species [4]. The resulting GPP pool then serves as the substrate for this compound synthase, which catalyzes the formation of this compound through a metal-dependent ionization and rearrangement reaction. Research in snapdragon flowers has revealed that this compound biosynthesis shows distinct developmental regulation, with emission rates peaking during specific floral developmental stages and following circadian rhythms controlled by endogenous factors [5].
The following diagram illustrates the complete biosynthetic pathway of this compound in plants, highlighting the key enzymatic steps and intermediate metabolites:
Figure 1: Complete biosynthetic pathway of this compound in plants showing the MEP and MVA precursor pathways, key enzymatic steps, and subcellular localization. GPP serves as the immediate precursor for this compound synthesis through the action of this compound synthase (MS).
This compound synthase (MS) belongs to the terpene synthase (TPS) family, specifically the Tps-g subfamily characterized by the absence of the RRx8W motif found in many other monoterpene synthases [5]. This structural distinction indicates that this compound synthases employ a reaction mechanism that proceeds without initial isomerization of GPP to linalyl diphosphate, instead directly catalyzing the ionization and rearrangement of GPP to form this compound [5]. The enzyme utilizes a metal-dependent catalytic mechanism that involves the coordination of the diphosphate group of GPP with three magnesium ions (Mg²⁺), leading to ionization and formation of a terpinyl cation intermediate, followed by deprotonation to yield this compound.
Studies in snapdragon have identified multiple this compound synthase genes with high sequence identity but distinct expression patterns. For example, the two this compound synthases in snapdragon (ama1e20 and ama0c15) share 98% amino acid identity but differ significantly in their expression levels, with only ama0c15 contributing substantially to floral this compound emission [5]. This suggests that functional redundancy and regulatory specialization have evolved in the this compound synthase gene family. This compound synthases typically produce this compound as their major product, though some enzyme variants may produce small amounts of side products such as (E)-β-ocimene, indicating potential catalytic promiscuity under certain conditions [5].
The molecular characteristics of this compound synthases include conserved structural domains common to terpene synthases. Analysis of snapdragon this compound synthases reveals typical features including: (1) an N-terminal transit peptide targeting the enzyme to plastids where substrate GPP is available; (2) a catalytic domain containing the characteristic DDxxD and NSE/DTE motifs that coordinate the metal ions required for substrate binding and catalysis; and (3) variable regions that contribute to product specificity [5]. The absence of the RRx8W motif in the Tps-g subfamily represents a significant structural difference from other TPS families and has implications for the catalytic mechanism.
Table 1: Comparative Analysis of this compound Synthase Enzymes from Different Plant Sources
| Source Plant | Enzyme Name | Amino Acid Length | Major Product | Minor Products | Key Motifs |
|---|---|---|---|---|---|
| Snapdragon | Ama0c15 | ~563 | This compound (>95%) | None detected | DDxxD, NSE |
| Snapdragon | Ama1e20 | ~563 | This compound (>95%) | None detected | DDxxD, NSE |
| Arabidopsis | AtTPS14 | ~580 | This compound | (E)-β-ocimene | DDxxD, NSE |
| Grapevine | VvTPS16 | ~565 | This compound | Ocimene isomers | DDxxD, NSE |
The expression of this compound synthase genes is subject to sophisticated transcriptional control that integrates developmental, environmental, and circadian signals. In snapdragon flowers, this compound synthase gene expression is developmentally regulated, with transcript levels peaking around days 5-7 after anthesis, coinciding with maximum this compound emission [5]. This pattern corresponds with the pollination window, suggesting ecological adaptation to maximize pollinator attraction when flowers are most receptive. Additionally, this compound synthase expression follows diurnal rhythms with higher transcript levels during daylight hours, a pattern that persists under constant light or dark conditions, indicating control by a circadian oscillator rather than simply light responsiveness [5].
The promoter regions of this compound synthase genes contain cis-regulatory elements that respond to hormonal signals such as jasmonate, which is known to mediate plant defense responses. This regulatory architecture enables the coordinated expression of this compound biosynthesis with phenylpropanoid pathway genes, allowing for balanced production of different floral volatile compounds [5]. In snapdragon, this coordination ensures that this compound and (E)-β-ocimene emission patterns are synchronized with methylbenzoate production, creating a specific volatile blend that effectively attracts pollinators [5].
The regulation of this compound biosynthesis extends beyond transcriptional control to include metabolic channeling mechanisms that enhance pathway efficiency. Research indicates that substrate availability at the GPP pool represents a critical bottleneck in monoterpene biosynthesis [4]. The enzyme GPPS forms metabolic complexes with this compound synthase and other monoterpene synthases, creating a substrate channeling mechanism that directs GPP toward specific monoterpene products while minimizing diffusion and side reactions. This spatial organization increases pathway efficiency and prevents the release of reactive intermediates.
The flux through the monoterpene pathway is additionally regulated by competition between different terpene synthases for the common GPP substrate. In plants that produce multiple monoterpenes, the relative abundance and activity of different terpene synthases determines the product profile of emitted volatiles [5]. For example, in snapdragon flowers, the ratio of this compound synthase to ocimene synthase activities directly influences the This compound-to-ocimene ratio in the floral scent bouquet. This competitive relationship represents an important regulatory node that can be manipulated in metabolic engineering approaches to optimize production of desired compounds.
The identification of this compound synthase genes employs a combination of bioinformatics tools and functional genomics approaches. A standard protocol begins with the construction of cDNA libraries from terpene-emitting tissues, such as snapdragon petals, followed by random sequencing to generate expressed sequence tags (ESTs) [5]. Candidate terpene synthase genes are identified through sequence homology searches using known TPS sequences as queries. The candidate genes are then subjected to phylogenetic analysis to determine their relationship with functionally characterized terpene synthases and assign them to specific TPS subfamilies.
Functional characterization of putative this compound synthase genes involves heterologous expression in suitable host systems such as E. coli or yeast. The standard protocol includes:
Table 2: Standard Enzyme Assay Conditions for this compound Synthase Characterization
| Parameter | Standard Condition | Variations | Purpose |
|---|---|---|---|
| Buffer | 25 mM HEPES, pH 7.2 | Tris-HCl, phosphate buffers | pH maintenance |
| Divalent Cations | 10 mM MgCl₂ | MnCl₂, both Mg²⁺ and Mn²⁺ | Cofactor optimization |
| Substrate | 50 μM GPP | Farnesyl diphosphate (FPP) | Substrate specificity |
| Temperature | 30°C | 22-37°C range | Temperature optimum |
| Incubation Time | 30 min | 5-120 min | Kinetic characterization |
| Product Extraction | Hexane | Pentane, diethyl ether | Volatile compound capture |
The analysis of this compound and related monoterpenes requires specialized analytical chemistry techniques capable of detecting and quantifying these volatile compounds. Headspace collection methods are preferred for capturing volatile emissions from living tissues without disruption. The standard protocol involves enclosing the plant tissue (e.g., flower) in an airtight chamber and passing purified air through the chamber onto adsorbent traps containing materials such as Tenax TA or Porapak Q [5]. The trapped volatiles are then thermally desorbed and analyzed by gas chromatography-mass spectrometry (GC-MS).
For quantitative analysis, internal standards such as tetralin or nonane are added to ensure accurate quantification. The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of authentic standards. The typical GC-MS conditions for this compound analysis include:
More advanced techniques such as proton transfer reaction-mass spectrometry (PTR-MS) enable real-time monitoring of this compound emissions from living plants, providing higher temporal resolution for studying diurnal emission patterns and responses to environmental stimuli [5].
The heterologous production of this compound in microbial hosts has emerged as a promising alternative to plant extraction. Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered as microbial cell factories for this compound production [3] [4]. In E. coli, engineering strategies typically involve the heterologous expression of the mevalonate (MVA) pathway to enhance precursor supply, coupled with a plant-derived this compound synthase gene [3]. A significant innovation in this field is the use of linalool dehydratase-isomerase (LDI) from Castellaniella defragrans, which enables a one-step conversion of geraniol to this compound under anaerobic conditions, achieving impressive titers of 1.25 g/L in two-stage aerobic-anaerobic fermentation [6].
Engineering this compound production in S. cerevisiae leverages the endogenous MVA pathway but requires careful optimization to overcome metabolic bottlenecks. Key strategies include:
These approaches have yielded significant improvements, with recent reports achieving 8.12 mg/L of β-myrcene and 34.56 mg/L of (E)-β-ocimene in 5-L fermenter scales using engineered S. cerevisiae [3].
The optimization of this compound synthase enzymes through protein engineering represents a powerful approach to enhancing this compound production. Rational design strategies based on sequence alignment, homology modeling, and analysis of substrate binding pockets have been successfully employed to improve enzyme performance [7] [4]. Key targets for engineering include: (1) the active site cavity to accommodate substrate and product more efficiently; (2) the metal binding motifs to enhance catalytic efficiency; and (3) the N-terminal transit peptide to improve heterologous expression in microbial systems.
Directed evolution approaches have also been applied to this compound synthases, involving iterative rounds of random mutagenesis and screening for improved variants. The workflow typically includes:
Recent advances in cell-free biosynthesis systems have further accelerated the engineering of this compound production pathways. These systems combine enzyme-enriched cell lysates from different organisms (e.g., P. pastoris for GPP production and E. coli for this compound synthesis) in a modular fashion, allowing rapid prototyping of pathway variants without cellular constraints [7]. This approach has demonstrated excellent potential for optimizing this compound production while mitigating the toxicity issues associated with terpene accumulation in living cells.
The biosynthesis of this compound in plants involves a complex interplay of enzymatic reactions, regulatory mechanisms, and subcellular compartmentalization. Understanding these processes at molecular level provides valuable insights for both basic plant biology and applied biotechnological applications. The key enzymes in the pathway, particularly this compound synthase, represent important biotechnological targets for metabolic engineering efforts aimed at enhancing this compound production in heterologous systems.
Future research directions should focus on several challenging areas: (1) elucidating the three-dimensional structures of this compound synthases to better understand their catalytic mechanisms and inform engineering efforts; (2) deciphering the transcriptional networks that regulate this compound biosynthesis in response to developmental and environmental cues; (3) developing advanced metabolic engineering strategies that optimize precursor flux while minimizing metabolic burden; and (4) exploring novel biotransformation routes using bacterial enzymes such as linalool dehydratase-isomerase for efficient this compound production [6].
β-myrcene (7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene with molecular formula C₁₀H₁₆ and molecular weight of 136.23 g/mol that serves as a foundational aromatic compound in numerous plant species [1] [2]. As one of the most abundant terpenes in Cannabis sativa and various other medicinal plants, this compound exhibits complex pharmacological properties that extend beyond its traditional role as a flavor and fragrance agent [1] [2]. This compound's chemical structure features three carbon-carbon double bonds, with two arranged in conjugation, creating a reactive hydrocarbon backbone that contributes to both its chemical reactivity and biological activity [3]. This monoterpene demonstrates high volatility with a boiling point of 166-168°C and limited water solubility, instead showing preferential solubility in alcohols, oils, and other nonpolar solvents [4].
The ubiquitous presence of this compound in the plant kingdom—particularly in hops, cannabis, lemongrass, verbena, bay, and mangoes—combined with its diverse biological activities has generated significant scientific interest in its therapeutic potential [1] [2] [3]. This compound concentrations vary considerably across cannabis cultivars, typically ranging from 0.04% to 1.89% by weight, with some specialized phenotypes expressing concentrations exceeding 2% [4]. These variations significantly influence the purported effects of different cannabis strains, with higher this compound concentrations (>0.5%) frequently associated with sedative properties and the characteristic "couch-lock" effect [1] [2]. For research and development purposes, accurate quantification of this compound primarily relies on chromatographic techniques including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) [4].
This compound demonstrates a diverse array of biological activities with potential therapeutic applications across multiple physiological systems. The table below summarizes the key pharmacological properties supported by experimental evidence:
Table 1: Demonstrated Pharmacological Properties of this compound
| Pharmacological Property | Experimental Model | Key Findings | Effective Doses/Concentrations | Mechanistic Insights |
|---|---|---|---|---|
| Analgesic | Mouse neuropathic pain model [5] | Dose-dependent increase in mechanical nociceptive thresholds | 1-200 mg/kg (i.p.) | CB1 receptor-dependent (though not direct agonist); Greater potency in females |
| Sedative | Rodent models [4] | Potentiation of barbiturate sleeping time | 200 mg/kg (157% increase, p<0.001) | Enhancement of GABAergic signaling; Possible serotonergic modulation |
| Anti-inflammatory | In vitro studies [4] | Inhibition of prostaglandin E2 production | Not specified | Suppression of pro-inflammatory mediators; Reduction of cytokines |
| Antioxidant | Rotenone-induced Parkinson's model [6] | Restoration of antioxidant defenses | 50 mg/kg | Increased GSH, SOD, catalase; Reduced lipid peroxidation |
| Neuroprotective | Rotenone-induced Parkinson's model [6] | Rescue of dopaminergic neurons | 50 mg/kg | Attenuation of oxidative stress, inflammation, apoptosis, and autophagy dysregulation |
| Muscle Relaxant | Experimental models [4] | Reduction of muscle tension | 0.2-0.5% in topical formulations | Direct muscle relaxation; Modulation of neuromuscular signaling |
| Anxiolytic | PCPA-induced insomnia mice [7] | Increased quiet state; Reduced aggression | 7-day treatment protocol | Increased 5-HT, GABA; Modulation of serotonergic synaptic pathway |
This compound interacts with multiple biological systems through complex mechanisms that are still being elucidated. The table below outlines the primary molecular targets and pathways involved in this compound's pharmacological activity:
Table 2: Molecular Targets and Pathways of this compound
| Molecular Target/Pathway | Type of Interaction | Biological Consequences | Experimental Evidence |
|---|---|---|---|
| CB1 Receptor | Indirect modulation [5] | Antinociception; No direct receptor activation | CB1 antagonist inhibits anti-allodynia; No activity in TRUPATH assay |
| Endocannabinoid System | System-level modulation [5] | Enhancement of endocannabinoid signaling | Does not alter CB1 activity elicited by endocannabinoids |
| Serotonergic System | Pathway activation [7] | Sedative-hypnotic effects; Mood regulation | Upregulation of 5-HT; Increased serotonergic synaptic pathway expression |
| GABAergic System | Neurotransmitter modulation [7] | Sedation; Anxiety reduction | Increased GABA levels in hypothalamus and serum |
| Inflammatory Cascade | Suppression [6] | Reduced neuroinflammation | Decreased IL-6, TNF-α, IL-1β, MMP-9; Reduced iNOS and COX-2 |
| Oxidative Stress Pathways | Antioxidant defense enhancement [6] | Cellular protection | Increased GSH, SOD, catalase; Reduced MDA levels |
| Autophagy-Lysosomal Pathway | Regulation [6] | Reduction of α-synuclein accumulation | Enhanced mTOR phosphorylation; Improved autophagic flux |
| Adrenergic System | Potential α2 adrenergic interaction [4] | Analgesic contribution | Proposed mechanism for inflammatory pain reduction |
The neuroprotective efficacy of this compound has been rigorously investigated in a rotenone (ROT)-induced rodent model of Parkinson's disease (PD) [6]. In this experimental paradigm, administration of ROT (2.5 mg/kg, i.p.) caused significant dopaminergic neuron loss in the substantia nigra pars compacta, accompanied by robust oxidative stress markers, including increased malondialdehyde (MDA) levels and depleted glutathione (GSH), superoxide dismutase (SOD), and catalase activities [6]. Pre-treatment with this compound (50 mg/kg, 30 minutes prior to ROT) effectively preserved dopaminergic neurons and maintained tyrosine hydroxylase (TH) expression in the striatum, demonstrating substantial protection against ROT-induced neurodegeneration [6].
This compound treatment significantly attenuated neuroinflammation by reducing ROT-induced activation of microglia and astrocytes, with concomitant decreases in pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and matrix metalloproteinase-9 (MMP-9) [6]. Additionally, this compound demonstrated anti-apoptotic activity by modulating the Bax/Bcl-2 ratio, reducing expression of pro-apoptotic Bax while enhancing anti-apoptotic Bcl-2 [6]. Perhaps most significantly, this compound restored autophagy-lysosomal function by enhancing mTOR phosphorylation and reducing the accumulation of autophagy markers (LC3, p62, beclin-1), thereby preventing α-synuclein aggregation, a hallmark pathological feature of PD [6].
Table 3: Effects of this compound on Oxidative Stress Markers in Rotenone-Induced Parkinson's Model
| Oxidative Stress Marker | ROT Group vs Control | ROT + this compound vs ROT Alone | Statistical Significance |
|---|---|---|---|
| Lipid Peroxidation (MDA) | Significant increase | Significant reduction | p < 0.05 |
| Glutathione (GSH) | Significant decrease | Significant increase | p < 0.05 |
| Superoxide Dismutase (SOD) | Significant decrease | Significant improvement | p < 0.05 |
| Catalase | Significant decrease | Significant improvement | p < 0.05 |
For researchers seeking to replicate these neuroprotection studies, the following methodological details provide a framework for experimental design:
This compound's neuroprotective mechanisms against rotenone-induced Parkinson's pathology involve multi-target actions against oxidative stress, neuroinflammation, apoptosis, and autophagy dysregulation.
This compound demonstrates significant analgesic properties in mouse models of neuropathic pain, producing a dose-dependent increase in mechanical nociceptive thresholds across a range of 1-200 mg/kg (i.p.) [5]. Interestingly, this compound exhibits greater analgesic potency in female mice compared to males, suggesting potential sex-specific differences in its pain-modulating effects [5]. The canonical tetrad assessment revealed that this compound does not produce hypolocomotion or hypothermia—common side effects associated with direct cannabinoid receptor agonists—though female mice with neuropathic pain did display conditioned place aversion to this compound administration [5].
The analgesic mechanism of this compound involves complex interaction with the endocannabinoid system. While a CB1 receptor antagonist inhibits this compound's anti-allodynic effects, in vitro experiments using TRUPATH assays demonstrate that this compound does not directly activate CB1 receptors nor alter CB1 receptor activity elicited by either the synthetic cannabinoid agonist CP 55,940 or the endocannabinoids anandamide and 2-arachidonoylglycerol [5]. This suggests this compound exerts its CB1-dependent antinociceptive effects through indirect mechanisms rather than direct receptor binding. Additional research indicates this compound may interact with α2-adrenergic receptors to reduce inflammatory pain and potentially enhance the permeability of the blood-brain barrier to other therapeutic compounds [3] [4].
Recent investigations have elucidated this compound's sedative-hypnotic properties within lavender essential oil, where it functions as a primary active component for alleviating insomnia [7]. In PCPA (DL-4-chlorophenylalanine)-induced insomnia mice, this compound treatment effectively increased quiet states and enhanced sleep parameters by prolonging sleep duration, decreasing sleep latency, and increasing the rate of falling asleep when combined with barbiturates [7]. This sedative effect was achieved through modulation of key neurotransmitters, with this compound increasing levels of GABA, 5-HT (serotonin), and glutamate in both serum and hypothalamus of insomnia models [7].
Network pharmacology analysis and subsequent in vivo validation identified the serotonergic synaptic pathway as the primary mechanism through which this compound exerts its sedative-hypnotic effects [7]. This compound treatment upregulated relevant genes and protein expression within this pathway, effectively rebalancing the neurochemical disturbances induced by PCPA [7]. This represents a novel mechanism for this compound's sedative properties, distinct from the GABAergic activity typically associated with conventional sedative-hypnotic medications.
This compound produces sedative effects primarily through serotonergic pathway activation and analgesic effects via indirect CB1 receptor interactions and potential adrenergic modulation.
For researchers and product developers working with this compound, careful consideration of formulation parameters is essential to maintain stability and efficacy. The following table provides evidence-based guidance for this compound incorporation across various delivery systems:
Table 4: Formulation Guidelines for this compound-Containing Products
| Delivery System | Optimal Concentration Range | Key Considerations | Stability Enhancements |
|---|---|---|---|
| Vape Cartridges & Concentrates | 0.5-2.0% w/w [4] | 15-22% this compound loss during vaporization at 180-220°C; Monitor viscosity changes above 1.5% | Blend with sesquiterpenes (β-caryophyllene, α-humulene) at 2:1 ratio reduces evaporation loss by 18%; 0.1-0.2% tocopherol derivatives reduce oxidation by 35% over 6 months |
| Tinctures & Oral Oils | 0.2-0.8% w/w [4] | Lipid-based carriers enhance bioavailability vs alcohol-based; Avoid pH <4.0 to prevent acid-catalyzed cyclization | Nitrogen-flushing extends shelf stability >12 months; Use MCT oil with peroxide values <2.0 |
| Topicals & Transdermals | 0.3-1.2% w/w [4] | Enhanced skin penetration of actives via stratum corneum disruption; Higher transdermal absorption than other monoterpenes | Incorporate 0.05-0.1% additional antioxidants; pH-stable emulsifier systems |
| Experimental Doses (Animal Studies) | 10-200 mg/kg [5] [6] | Route-dependent bioavailability; Sex-specific potency differences (higher in females) | Fresh preparation recommended; Vehicle-appropriate solubilization |
Despite its natural abundance in many food sources, this compound has faced regulatory scrutiny due to studies conducted by the National Toxicology Program (NTP) that demonstrated increased incidence of kidney and liver neoplasms in rodents [1] [2]. In 2018, the FDA took regulatory action to no longer permit the use of β-myrcene as a food additive under the Delaney Clause, which prohibits approval of any food additive that causes cancer in humans or animals [1] [2]. Importantly, the FDA confirmed there was no safety concern for β-myrcene to public health under the conditions of its intended use, and numerous regulatory and scientific expert bodies have argued that β-myrcene is safe under conditions of intended use as a flavouring substance [1] [2].
For research purposes, this compound is generally considered to have low acute toxicity, though excessive exposure may cause mild side effects including drowsiness, dry mouth, or gastrointestinal discomfort [3]. The dose-dependent sedative effects observed in animal studies warrant careful consideration when designing human trials or therapeutic applications [4]. Additionally, the enhanced permeability properties of this compound may influence the absorption and distribution of co-administered compounds, necessitating thorough drug interaction studies in future clinical applications [3].
This compound represents a pharmacologically diverse monoterpene with demonstrated therapeutic potential across multiple biological systems. Its multi-target mechanism of action—encompassing indirect cannabinoid receptor modulation, serotonergic pathway activation, antioxidant activity, and anti-inflammatory effects—positions it as a promising candidate for further drug development and natural product research [5] [6] [7]. The sex-dependent differences in analgesic efficacy and the complex indirect interaction with CB1 receptors represent particularly compelling areas for future investigation [5].
Significant research gaps remain in understanding this compound's complete pharmacological profile. While substantial evidence exists from animal studies, human clinical trials are notably lacking and would provide essential data for translational applications [1] [2]. The molecular mechanisms underlying this compound's indirect CB1 receptor involvement and its potential role in enhancing blood-brain barrier permeability warrant deeper exploration [5] [3]. Additionally, further investigation is needed to elucidate the structure-activity relationships of this compound analogs and metabolites, which could inform the development of more targeted therapeutic agents with optimized efficacy and safety profiles.
β-myrcene is an acyclic monoterpene with the molecular formula C₁₀H₁₆ that serves as a key aromatic compound in numerous plant species, most notably cannabis, hops, lemongrass, and mango. This terpene exists as a colorless to pale yellow liquid with an earthy, musky aroma accompanied by subtle notes of clove and fruit [1]. This compound demonstrates low water solubility but high solubility in alcohols and oils, with a boiling point of 166-168°C (331-334°F) and a density of 0.794 g/cm³ at 20°C [1]. Its chemical structure contains three carbon-carbon double bonds, making it relatively reactive and prone to oxidation when exposed to air, heat, or light [2] [1]. This compound represents one of the most abundant terpenes in modern cannabis cultivars, with concentrations typically ranging from 0.04% to 1.89% by weight, though some specialized phenotypes can contain up to 46.1±2.6% this compound [1].
The therapeutic potential of this compound has been recognized in traditional medicine systems worldwide, where plants rich in this terpene have been used for centuries as natural analgesics and sedatives [3]. In contemporary scientific literature, this compound has demonstrated a diverse pharmacological profile encompassing sedative, analgesic, anti-inflammatory, antioxidant, and potential anticancer properties [2] [4]. This technical review comprehensively examines the current state of research regarding this compound's sedative and analgesic effects, with particular emphasis on mechanistic insights, dose-response relationships, experimental methodologies, and potential therapeutic applications for drug development professionals and researchers. The evidence presented herein draws from preclinical studies in animal models, in vitro investigations, and emerging clinical observations, while acknowledging the current limitations in human clinical trial data [5] [2].
GABAergic System Modulation: this compound appears to influence the primary inhibitory neurotransmitter system in the central nervous system by interacting with GABA receptors, though its exact mechanism differs from classical benzodiazepines. Studies indicate that this compound does not produce benzodiazepine-like effects but may instead potentiate the effects of endogenous GABA through indirect mechanisms or allosteric modulation [3]. Research has demonstrated that this compound can significantly potentiate barbiturate sleeping time by nearly 2.6 times (representing a 157% increase, p<0.001) in rodent models, suggesting enhanced GABAergic inhibition [1].
Sleep-Wake Regulation: Evidence indicates that this compound influences sleep architecture through multiple pathways. In murine models of insomnia induced by p-chlorophenylalanine (PCPA), this compound administration resulted in increased quiet states, prolonged sleep duration, decreased sleep latency, and an increased rate of falling asleep [5]. These effects suggest that this compound may directly modulate sleep-wake regulatory circuits in the hypothalamus and other brain regions, potentially through interactions with melatonin receptors or other components of the circadian regulation system [5].
Adrenergic and Opioid Interactions: this compound's sedative properties may involve cross-system modulation between neurotransmitter pathways. Some research suggests that this compound might stimulate the release of endogenous opioids through α2-adrenergic receptor-dependent mechanisms, creating an indirect sedative effect [6]. However, this mechanism remains somewhat controversial, as other studies have failed to replicate these findings or have observed inconsistent blockade by adrenergic antagonists [3]. The exact nature of these interactions requires further elucidation through targeted receptor studies.
The sedative properties of this compound have been demonstrated through multiple animal studies employing various methodological approaches. In one investigation examining the sedative-hypnotic properties of this compound as a component of lavender essential oil (LEO), researchers identified this compound as the primary source of LEO's sedative effects [5]. This study employed mice with insomnia induced by p-chlorophenylalanine (PCPA), a model that effectively disrupts normal sleep architecture. This compound administration in these insomniac mice resulted in dose-dependent improvements across multiple sleep parameters, suggesting its potential value as a natural compound for insomnia management [5].
Further evidence comes from studies of this compound-rich hops, which have traditionally been used as a natural sleep aid [3]. Research indicates that the sedative effects of hops preparations are largely attributable to their this compound content, which appears to work synergistically with other compounds to promote relaxation and sleep. Importantly, human trial data regarding this compound's sedative effects remains limited, creating a significant knowledge gap that warrants addressed through well-designed clinical studies [5]. Most current human inferences are drawn from traditional use patterns and anecdotal reports associated with this compound-rich cannabis strains, which are frequently described as having "couch-lock" effects particularly when this compound content exceeds 0.5% by weight [5] [2].
This compound's multifaceted sedative mechanisms involve GABAergic modulation, sleep regulation, and adrenergic interactions, demonstrated in preclinical models.
TRPV1 Channel Modulation: this compound demonstrates significant activity at TRPV1 (Transient Receptor Potential Vanilloid 1) channels, which are crucial nociceptive receptors involved in pain perception [7]. Research using heterologous expression systems has shown that this compound induces calcium influx through TRPV1 channels in a concentration-dependent manner, an effect that can be inhibited by the selective TRPV1 antagonist capsazepine [7]. Whole-cell patch-clamp experiments confirm that this compound elicits TRPV1 currents, though these currents differ from those induced by capsaicin in their Imax values and failure to transition to a pore-dilated state [7]. Molecular docking studies suggest this compound binds to a non-covalent interaction site on TRPV1 that partially overlaps with the cannabidiol (CBD) binding site, indicating potential allosteric modulation capabilities [7].
Anti-inflammatory Pathways: this compound exhibits potent anti-inflammatory effects that contribute significantly to its analgesic properties, particularly in models of inflammatory pain. The terpene has been shown to inhibit prostaglandin E2 (PGE2) production through interference with cyclooxygenase (COX) pathways, thereby reducing inflammation and associated pain [1] [3]. In models of carrageenan-induced pleurisy and other inflammatory conditions, this compound administration resulted in dose-dependent reduction of inflammatory markers, including inhibition of cell migration and suppression of pro-inflammatory cytokines such as IFNγ and IL-4 [3]. This anti-inflammatory activity represents a crucial mechanism for this compound's peripheral analgesic effects.
Opioid and Adrenergic System Involvement: this compound appears to engage with endogenous pain modulation systems through complex mechanisms. Early research by Rao et al. demonstrated that this compound's analgesic effects could be antagonized by both naloxone (an opioid receptor antagonist) and yohimbine (an α2-adrenergic receptor antagonist), suggesting involvement of both opioid and adrenergic systems [3]. However, these findings have proven somewhat controversial, as subsequent studies using this compound within complex essential oils rather than as an isolated compound have shown inconsistent blockade by these antagonists [3]. The prevailing hypothesis suggests this compound may stimulate the release of endogenous opioid peptides that act locally on peripheral sensory neurons without producing the systemic effects associated with centrally-acting opioid analgesics [3].
This compound's analgesic efficacy has been established across multiple pain models and species. In murine models, intraperitoneal injections of 10-20 mg/kg and subcutaneous injections of 20-40 mg/kg significantly inhibited pain perception in both the acetic acid writhing test (assessing peripheral analgesia) and the hot plate test (evaluating central nervous system-mediated analgesia) [3]. These findings demonstrate this compound's effectiveness across different pain modalities and suggest a broad spectrum of analgesic activity. The terpene has also shown efficacy in the formalin test, where it reduced both first-phase (acute) and second-phase (inflammatory) pain responses [3].
Interestingly, this compound appears to enhance the analgesic properties of cannabinoids and other analgesic compounds through several potential mechanisms. Research suggests that this compound may reduce resistance across the blood-brain barrier, improving permeability and potentially allowing greater central access to co-administered therapeutic agents [3]. This property has been utilized in transdermal delivery systems, where this compound functions as a permeation enhancer for cannabinoids [3]. Additionally, terpenes including this compound may modulate the affinity of THC for CB1 receptors, potentially explaining the enhanced analgesic effects observed with whole-plant cannabis preparations compared to isolated cannabinoids [3].
This compound's analgesic effects involve central mechanisms (TRPV1, adrenergic, opioid) and peripheral pathways (COX inhibition, cytokine modulation).
Table 1: Sedative Properties of this compound in Preclinical Studies
| Experimental Model | Dosage/Concentration | Key Findings | Methodological Details | Reference |
|---|---|---|---|---|
| PCPA-induced insomnia mice | Not specified | Increased quiet states, prolonged sleep duration, decreased sleep latency, increased rate of falling asleep | p-chlorophenylalanine (PCPA) used to induce insomnia; sleep parameters quantitatively measured | [5] |
| Rodent sedation model | 200 mg/kg | Potentiated barbiturate sleeping time by 157% (p<0.001) | Standard barbiturate sleep time potentiation test; measured duration of loss of righting reflex | [1] |
| Lavender essential oil study | This compound as primary component | Identified as main source of sedative effects in lavender oil | Comparative analysis of lavender oil components; this compound isolated and tested separately | [5] |
Table 2: Analgesic Properties of this compound in Preclinical Studies
| Experimental Model | Dosage/Concentration | Key Findings | Methodological Details | Reference |
|---|---|---|---|---|
| Acetic acid writhing test (mice) | 10-20 mg/kg (ip); 20-40 mg/kg (sc) | Significant inhibition of pain perception | Abdominal constrictions counted after acetic acid injection; naloxone and yohimbine blockade tested | [3] |
| Hot plate test (mice) | 10-20 mg/kg (ip); 20-40 mg/kg (sc) | Significant central analgesic effects | Latency to paw lick or jump measured at 51.5±0.5°C | [3] |
| Formalin test (mice) | 200-400 mg/kg of this compound-rich oil | Inhibition of both acute and inflammatory pain phases | Formalin injected into paw; licking/biting duration measured in early (0-5min) and late (15-30min) phases | [3] |
| TRPV1 calcium flux assay | Isolated this compound | TRPV1-dependent calcium influx; inhibition by capsazepine | HEK TRex TRPV1 cells; Fluo-4 calcium imaging; whole-cell patch-clamp electrophysiology | [7] |
| Carrageenan-induced pleurisy (mice) | 200-400 mg/kg of this compound-rich oil | Inhibition of inflammation and cell migration | Pleurisy induced by carrageenan; inflammatory parameters measured after this compound administration | [3] |
Table 3: Anti-inflammatory and Additional Pharmacological Properties
| Property | Experimental Model | Key Findings | Mechanistic Insights | Reference |
|---|---|---|---|---|
| Anti-inflammatory | LPS-induced inflammation in mice | Inhibition of cell migration, NO production, IFNγ, and IL-4 | Immunoregulatory activity through cytokine modulation | [3] |
| Anti-inflammatory | Prostaglandin E2-induced hyperalgesia | Inhibition of PGE2-induced hyperalgesia | COX pathway inhibition, reduced prostaglandin synthesis | [3] |
| Anticancer | HeLa cell line (cervical carcinoma) | 40% decrease in viability at 10-100 nM; DNA damage; reduced motility | Cell cycle arrest; interaction with DNA (Kd = 29×10−6 M) | [4] |
| Neuroprotective | Mild traumatic brain injury (mTBI) mouse model | Improved pain, quality of life, mood; rebalanced endocannabinoid levels | Regulation of endocannabinoids in prelimbic cortex; morphological improvements | [8] |
Calcium Flux Assay for TRPV1 Activation: The definitive methodology for establishing this compound's activity on TRPV1 channels involves calcium imaging in heterologous expression systems [7]. The standard protocol utilizes HEK TRex TRPV1 cells induced with tetracycline (1 μg/ml for 16-24 hours) to express TRPV1 channels [7]. These cells are loaded with the calcium-sensitive dye Fluo-4 (0.2 μM for 30 minutes at 37°C) in a modified Ringer's solution containing 10 mM calcium [7]. This compound is applied at varying concentrations, and calcium influx is measured fluorometrically. The TRPV1 specificity is confirmed through inhibition experiments with capsazepine (10 μM), a selective TRPV1 antagonist [7]. For quantitative comparisons, responses are typically normalized to the maximum response induced by the reference agonist capsaicin [7].
In Vivo Pain Models: The most widely employed animal models for assessing this compound's analgesic properties include the acetic acid writhing test, hot plate test, and formalin test [3]. In the acetic acid writhing test, animals receive an intraperitoneal injection of 0.6% acetic acid solution after this compound pretreatment, and the number of abdominal constrictions (writhing movements) is counted over a 20-minute period [3]. The hot plate test involves placing animals on a metal surface maintained at 51.5±0.5°C and measuring the latency to paw lick or jump as an indicator of pain threshold [3]. The formalin test assesses both acute and inflammatory pain by injecting dilute formalin into the paw and quantifying the time spent licking or biting the affected paw during the early (0-5 minutes) and late (15-30 minutes) phases [3].
Sedation and Sleep Studies: The barbiturate sleep potentiation test represents a standard approach for evaluating sedative properties [1]. Animals receive this compound prior to administration of a subhypnotic dose of a barbiturate (such as pentobarbital), and the duration of loss of righting reflex is measured and compared to controls [1]. For more sophisticated sleep architecture studies, researchers utilize PCPA-induced insomnia models in which p-chlorophenylalanine is administered to deplete serotonin and disrupt normal sleep patterns [5]. This compound's effects on sleep parameters are then quantified using electroencephalography (EEG) and electromyography (EMG) recordings to analyze sleep stages, latency, duration, and quality [5].
The multifaceted pharmacological profile of this compound suggests numerous potential therapeutic applications, particularly in pain management, sleep disorders, and inflammatory conditions. This compound's favorable safety profile and natural occurrence in many food plants make it an attractive candidate for drug development [2]. In pain management, this compound appears to enhance the efficacy of cannabinoids, with optimal this compound-to-THC ratios between 1:20 and 1:10 demonstrating significantly improved analgesia compared to isolated cannabinoids [1]. This synergistic effect, part of the broader "entourage effect" described in cannabis research, may allow for lower doses of opioids or other analgesics in multimodal pain management regimens, potentially reducing side effects and dependence liability [3].
Emerging research also suggests this compound's potential in neuroprotective interventions, particularly for mild traumatic brain injury (mTBI) [8]. A recent multidisciplinary study utilizing behavioral tests, brain tissue immunofluorescence, and LC-MS analysis of endocannabinoids demonstrated that this compound treatment positively affected pain, quality of life, and mood regulation in an mTBI mouse model while rebalancing morphological and neurochemical changes through regulation of endocannabinoid levels in the prelimbic cortex [8]. Additionally, this compound's muscle relaxant properties have been confirmed in multiple studies, with concentrations of 0.2-0.5% in topical formulations yielding optimal effects without overwhelming the sensory profile [1].
Despite promising preclinical findings, significant research gaps remain in our understanding of this compound's therapeutic potential. Most notably, human clinical trial data is severely limited, with most evidence derived from animal studies or traditional use reports [5] [2]. The optimal dosing ranges for different therapeutic applications have not been established in humans, and the long-term safety profile requires more comprehensive evaluation [2]. Additionally, while this compound is generally recognized as safe by regulatory agencies, some studies have raised questions about potential carcinogenicity at very high doses in rodents, though these findings remain controversial and may not translate to humans [2].
Future research should prioritize well-designed clinical trials to validate this compound's efficacy in humans for specific indications such as insomnia, inflammatory pain, and neuropathic pain conditions. Further mechanistic studies are needed to fully elucidate this compound's molecular targets, particularly its interactions with GABA receptor subtypes, TRP channel families, and inflammatory signaling pathways. Research should also explore potential drug interactions, particularly with sedatives, anesthetics, and analgesics, to establish safety guidelines for clinical use. Finally, formulation development represents a crucial area for innovation, with needs for delivery systems that address this compound's volatility, instability, and poor water solubility while maintaining its therapeutic efficacy [1].
β-Myrcene (7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene with molecular formula C₁₀H₁₆ and molecular weight of 136.23 g/mol that serves as a key aromatic compound in both Cannabis sativa (cannabis) and Humulus lupulus (hops) [1]. This terpene exists as two isomers, with β-myrcene being the naturally occurring form predominantly found in plants [1]. Myrcene possesses three carbon-carbon double bonds (two conjugated) and a gem-dimethyl terminal, contributing to its chemical reactivity and polymerization tendency at room temperature [1]. As a monoterpene, β-myrcene is constructed from two isoprene units (5-carbon bases each), classifying it among the most volatile aromatic compounds produced by plants [1] [2].
The shared biosynthetic pathways between cannabis and hops explain the significant this compound content in both species, as they belong to the same plant family [1]. This compound largely determines the "green hop aroma" in beer and is a primary substance in dry-hopped beers, with descriptors including "herbaceous, resinous, green, balsamic, fresh hop" like odour [1]. In cannabis, β-myrcene contributes significantly to strain aromas, providing scent notes that are spicy, earthy, and musky [1]. Beyond its aromatic properties, this compound demonstrates significant biological activity and potential therapeutic applications currently under investigation [1] [3] [2].
Table 1: Fundamental Physicochemical Properties of β-Myrcene
| Property | Specification | Reference |
|---|---|---|
| Molecular formula | C₁₀H₁₆ | [1] |
| Molecular weight | 136.23 g/mol | [1] |
| Boiling point | 166-168°C | [1] [4] |
| Specific gravity (25°C) | 0.7847 g/cm³ | [1] |
| Appearance | Colorless clear to yellow oily liquid | [1] |
| Solubility in water | Practically insoluble | [1] |
| Solubility in ethanol | Fully soluble | [1] |
| Flash point | 44°C | [1] |
| Odor threshold | As low as 14 ppb | [4] |
β-Myrcene serves as a major constituent of hop essential oil, potentially constituting up to 70% of the essential oil by volume in some varieties [1]. In brewing, β-myrcene is considered one of the most potent aromatic flavour components of hop essential oils and represents the most odour-active volatile across all analyzed hop varieties [1]. The concentration in hops varies considerably based on cultivar type, growing conditions, harvest timing, and processing methods [1].
In cannabis, this compound is typically the most abundant terpene, representing over 32% of total terpene content on average across cultivars [4]. Cannabis strains exhibit substantial variation in this compound concentration, ranging from less than 0.04% to over 2% by weight in high-myrcene cultivars [4]. Research analyzing 11 cannabis varieties found this compound concentrations ranging from 0.04% to 1.89%, with no clear correlation to the traditional indica/sativa classification system [4]. Another study of 30 commercial cannabis varieties identified this compound concentrations of up to 46.1±2.6% of the total terpene profile in certain phenotypes [4].
Table 2: Quantitative Occurrence of β-Myrcene in Natural Sources
| Source | Typical Concentration Range | Notes/Specific Varieties | Reference |
|---|---|---|---|
| Hops | Up to 70% of essential oil | Varies by cultivar; determines "green hop aroma" | [1] |
| Cannabis - High this compound | >0.5% by weight | OG Kush (0.58-1.68%), Blue Dream (0.45-1.23%), Granddaddy Purple (0.54-1.05%) | [4] |
| Cannabis - Moderate | 0.2-0.5% by weight | Sour Diesel (0.17-0.47%), Cherry Pie (0.22-0.38%) | [4] |
| Cannabis - Low | <0.2% by weight | Tangie (0.05-0.17%), Strawberry Cough (0.08-0.19%) | [4] |
| Other Plants | Variable | Lemongrass, verbena, bay, mango, thyme | [1] [5] |
Cannabis strains with This compound concentrations exceeding 0.5% are associated with sedative qualities often described as the "couch-lock effect" traditionally attributed to Cannabis indica strains [1] [4]. Conversely, strains with lower this compound content (<0.5%) tend to produce a more energic psychoactive experience [1]. This concentration threshold appears significant for product formulation, as products containing >0.5% this compound typically induce relaxation, with more pronounced sedative effects at concentrations exceeding 0.8% [4].
Environmental factors significantly impact this compound expression, with plants from coastal areas typically expressing 8-12% higher this compound concentrations than inland cultivars of identical genetics [4]. This terroir effect must be considered when sourcing cannabis-derived terpenes for consistent product development [4].
GC-MS represents the gold standard for terpene analysis due to the volatile nature of monoterpenes like this compound [6] [7]. The methodology developed by Fernández et al. provides a validated approach for quantifying this compound in cannabis oil [7]:
Sample Preparation: Optimization determined ethyl acetate as the optimal dilution solvent, achieving 85-95% recovery for this compound and other terpenes. Samples are diluted 1:25 (40 μL sample in 1 mL solvent) with dodecane as internal standard [7].
GC-MS Parameters: The method employs a 30 m × 0.25 mm ID × 0.25 μm film thickness capillary column with helium carrier gas at 1.0 mL/min constant flow. The temperature program ramps from 60°C (held 1 min) to 180°C at 10°C/min, then to 280°C at 30°C/min with a 2.5 min final hold [7].
Detection and Quantification: Mass selective detection in SIM mode monitors characteristic ions (this compound: m/z 77, 79, 93, 136). The method demonstrates excellent sensitivity with LOD of 0.05 μg/mL and LOQ of 0.15 μg/mL for this compound [7].
Validation: The method shows high reproducibility with intra-day and inter-day precision RSD <5.2% and accuracy of 95.2-104.8% across quality control levels [7].
Figure 1: GC-MS workflow for this compound quantification in cannabis and hops samples, following validated parameters from Fernández et al. [7].
While High-Performance Liquid Chromatography (HPLC) effectively analyzes cannabinoids, it presents significant challenges for terpene analysis [6]. At 205nm wavelength, numerous co-elutions of terpenes and cannabinoids occur, making identification and quantification extremely difficult [6]. At 220nm, terpenes yield very low signal while cannabinoids provide stronger UV response, but this still doesn't resolve co-elution issues for accurate terpene quantification [6].
Several extraction techniques have been developed for terpene analysis:
Hydro-distillation and solvent extraction: Traditional methods followed by GC-MS or GC-FID quantification, though these risk loss of volatile compounds during solvent evaporation [1].
Headspace (HS) and Headspace-Solid Phase Microextraction (HS-SPME): Effectively extract volatile terpenes while avoiding non-volatile interferents [7].
Liquid-liquid extraction (LLE): Employed for cannabis oil samples, though requires careful solvent optimization [7].
Recent research demonstrates that this compound dose-dependently increases mechanical nociceptive thresholds in mouse models of neuropathic pain, with greater potency observed in female subjects [3]. Interestingly, while a CB1 receptor antagonist inhibits this compound's anti-allodynic effects, in vitro experiments reveal that this compound does not directly activate CB1 receptors nor alter CB1 receptor activity elicited by cannabinoid agonists or endocannabinoids [3]. This suggests this compound's analgesic effects involve indirect engagement with the cannabinoid system rather than direct receptor binding [3].
This compound also demonstrates α2-adrenergic receptor activity, potentially stimulating the release of endogenous opioids to produce analgesic effects [4] [2]. This mechanism may explain the observed enhancement of THC and CBD analgesia when combined with this compound [7].
Figure 2: Proposed analgesic mechanisms of this compound involving multiple signaling pathways and receptor systems, based on current preclinical research [3] [2] [7].
Sedative Effects: this compound exhibits significant sedative properties, with studies showing dose-dependent sedation at concentrations of 200 mg/kg in rodent models, potentiating barbiturate sleeping time by nearly 2.6 times (157% increase, p<0.001) [4] [2].
Anti-inflammatory Activity: this compound inhibits prostaglandin E2 production and influences MAP kinase and NF-κB pathways involved in proinflammatory responses [1] [2].
Antioxidant Properties: Research demonstrates this compound induces antioxidant enzyme activity in experimental models and shows potential as a natural alternative to synthetic antioxidants [2].
Antibacterial Effects: this compound acts as an antibacterial agent against Staphylococcus aureus and contributes significantly to the antibacterial activity of tea tree oil [2].
Anticancer Potential: Recent studies indicate this compound demonstrates potential biological activity against cancer cell lines, leading to arrest of proliferation, decreased motility, morphological changes, and DNA damage [2].
Table 3: Documented Biological Activities of β-Myrcene from Preclinical Research
| Biological Activity | Experimental Model | Proposed Mechanism | Reference |
|---|---|---|---|
| Analgesic | Mouse neuropathic pain models | Indirect CB1 engagement; α2-adrenergic receptor activation | [3] [7] |
| Sedative | Rodent models (200 mg/kg) | Potentiation of barbiturate sleep time; motor relaxant effects | [4] [2] |
| Anti-inflammatory | Cell culture models | Inhibition of prostaglandin E2; MAPK and NF-κB pathway modulation | [1] [2] |
| Antioxidant | Carp fish ammonia exposure model | Induction of antioxidant enzyme activity | [2] |
| Antibacterial | Staphylococcus aureus assays | Membrane disruption; contribution to tea tree oil efficacy | [2] |
| Anticancer | HeLa cell lines | Proliferation arrest; reduced motility; DNA damage | [2] |
Successful integration of this compound into commercial products requires careful consideration of optimal concentration ranges across different delivery formats [4]:
Vape Cartridges and Concentrates: Optimal range of 0.5-2.0% w/w, with monitoring of viscosity changes above 1.5% to avoid hardware performance issues. Significant 15-22% of this compound is lost during vaporization at typical cartridge temperatures (180-220°C) [4].
Tinctures and Oral Oils: Recommended concentration of 0.2-0.8% w/w. Lipid-based delivery systems enhance bioavailability compared to alcohol-based carriers. Nitrogen-flushing headspace extends shelf stability beyond 12 months [4].
Topicals and Transdermals: Effective range of 0.3-1.2% w/w. This compound demonstrates higher transdermal absorption rate than other common monoterpenes and may enhance skin penetration of active ingredients [4].
This compound presents significant stability challenges due to its sensitivity to air, heat, and light, which accelerate oxidation and lead to off-notes in finished products [4]. Several strategies mitigate degradation:
Stabilization Additives: Samples stabilized with 0.1-0.2% tocopherol derivatives exhibit 35% less oxidation over six months compared to unstabilized controls [4].
Storage Optimization: Blending this compound with sesquiterpenes like β-caryophyllene and α-humulene at a 2:1 ratio reduces evaporation loss by up to 18% during storage [4].
pH Considerations: Formulators should consider acid-catalyzed cyclization of this compound at pH <4.0 when developing citrus-flavored formulations [4].
The safety profile of β-myrcene has been subject to scientific scrutiny due to studies by the National Toxicology Program (USA) that showed increased incidence of kidney and liver neoplasms in rodents [1]. In 2018, the FDA took regulatory action to no longer permit the use of β-myrcene as a food additive based on legal action taken under the Delaney Clause, which prohibits FDA approval of any food additive that caused cancer in humans or animals [1]. Importantly, the FDA confirmed there was no safety concern for β-myrcene to public health under the conditions of its intended use [1].
In 2015, beta-myrcene was added to California's Proposition 65 list of chemicals known to the state to cause cancer or reproductive harm [5]. Despite these regulatory actions, countless permitted food products continue to naturally contain significant levels of β-myrcene, and several regulatory and scientific expert bodies have argued that β-myrcene is safe under conditions of intended use as a flavouring substance [1].
β-Myrcene represents a biologically significant terpene with demonstrated pharmacological potential in preclinical studies. Its high abundance in both cannabis and hops, combined with its diverse biological activities, makes it a compelling target for further research and product development. The analytical methodologies reviewed, particularly GC-MS protocols, provide robust tools for precise quantification in plant materials and formulated products.
Significant research gaps remain, particularly regarding human clinical studies to confirm pharmacological effects observed in preclinical models [1]. The precise mechanisms underlying this compound's analgesic and sedative properties require further elucidation, especially its indirect interactions with the endocannabinoid system [3]. Future research directions should include:
The table below summarizes the core physicochemical characteristics of β-myrcene.
| Property | Value / Description | Reference |
|---|---|---|
| Common Name | β-myrcene | [1] [2] |
| IUPAC Name | 7-Methyl-3-methylideneocta-1,6-diene | [2] |
| CAS Number | 123-35-3 | [3] |
| Molecular Formula | C₁₀H₁₆ | [1] [3] |
| Molecular Weight | 136.23 g/mol | [1] [3] |
| Appearance | Colourless to pale yellow clear, oily liquid | [1] [3] |
| Odour Description | Resinous, herbaceous, balsamic, green hop aroma | [1] |
| Density | 0.7847 g/cm³ at 25°C | [1] |
| Boiling Point | 167.1 °C at 1,013 hPa | [1] |
| Melting Point | < -10 °C | [1] |
| Flash Point | 44 °C (closed cup) | [1] |
| Solubility | Practically insoluble in water. Soluble in alcohol, chloroform, ether, glacial acetic acid. | [1] [3] |
| Log P (Octanol-Water) | 4.58 (indicating high lipophilicity) | [3] |
| Stability | Unstable; polymerizes spontaneously at room temperature. Typically stabilized with antioxidants like BHT. | [1] [3] |
For laboratory and industrial handling, please note the following safety classifications and hazards.
| Category | Details | Reference |
|---|---|---|
| GHS Hazard Codes | H226, H304, H315, H319 (Flammable, toxic if swallowed, causes skin and eye irritation) | [3] |
| Safety Phrases | P210, P301+P310, P305+P351+P338, P331 (Keep away from heat/sparks; IF SWALLOWED: call a doctor; IF IN EYES: rinse carefully) | [3] |
| Storage Conditions | Store at 2-8°C, away from oxidizing agents and radical initiators. | [3] |
| Toxicological Notes | Listed on California's Prop 65 as a potential carcinogen. Animal studies show increased kidney/liver neoplasms in rodents. | [1] [2] |
Myrcene can be produced through several methods, from traditional chemical synthesis to modern bioengineering approaches.
| Method | Description | Yield / Key Feature |
|---|---|---|
| Pyrolysis of β-Pinene | The primary industrial method. Involves thermal cracking of β-pinene (from turpentine) at high temperatures (~400°C). | Crude product is ~75-77% this compound, with limonene and other terpenes as by-products. [2] [4] |
| Metabolic Engineering in *E. coli* | Engineered E. coli with heterologous mevalonate pathway, GPPS, and this compound synthase (MS). | Reported yield of 58.19 ± 12.13 mg/L with in situ two-phase extraction. [5] |
| Hybrid Cell-Free System | A cell-free platform mixing enzyme-enriched lysates from P. pastoris and E. coli, bypassing cellular constraints. | A highly flexible platform for prototyping biosynthesis; yields significantly improved through optimization. [6] |
Gas Chromatography is the standard technique for this compound analysis, though it presents challenges due to the compound's volatile and unstable nature [1].
This compound exhibits a range of biological properties that are of interest for drug development, though most data is from pre-clinical studies [1].
Figure: A simplified overview of this compound's biological effects and postulated mechanisms of action. The dashed lines indicate proposed, but not fully elucidated, pathways.
| Study Focus / Mechanism | Key Experimental Findings | Model & Protocol Details | Citation |
|---|
| Analgesic & Anti-inflammatory (Arthritis) | Local application reduced joint pain and inflammation. Effect blocked by CB1/CB2 antagonists. Combination with CBD showed no synergistic effect. | Model: Male Wistar rats with chronic arthritis (Freund's adjuvant). Dose: Myrcene (1 & 5 mg/kg, s.c.); CBD (200 µg). Assays: von Frey hair algesiometry (pain), intravital microscopy (inflammation). | [1] | | Anti-allodynic (Neuropathic Pain) | Dose-dependently attenuated mechanical allodynia. Effect inhibited by a CB1 antagonist, but this compound did not directly activate CB1 receptors in vitro. | Model: Male & female mice with chronic constriction injury (CCI). Dose: this compound (1-200 mg/kg, i.p.). Assays: Electronic von Frey, TRUPATH assay (CB1 activity). | [2] | | TRPV1 Channel Activation | this compound activated TRPV1-dependent calcium influx. It modulated subsequent responses to other ligands (e.g., CBD), suggesting allosteric interaction. | Model: HEK293T cells expressing TRPV1. Assays: Calcium flux assays, whole-cell patch-clamp, molecular docking. | [3] | | Mechanism: Prostaglandin Pathway | Inhibited hyperalgesia induced by PGE2 (a prostaglandin) and abdominal writhing in mice, suggesting action via COX pathway and prostaglandin synthesis inhibition. | Model: Rodent pain models (PGE2 injection, acetic acid-induced writhing). Assays: Paw withdrawal test, writhing response observation. | [4] |
The following diagram maps the primary mechanistic pathways identified in the research for this compound's analgesic and anti-inflammatory effects, and its potential points of interaction with the endocannabinoid system.
This compound's multi-target mechanism for pain and inflammation relief involves cannabinoid receptors, TRPV1 channels, and prostaglandin pathways.
Future research should prioritize well-controlled human trials and further exploration of this compound's allosteric effects on channels like TRPV1 and its interactions with complex phytochemical mixtures.
The table below summarizes the key toxicological and safety data from animal studies, which form the basis of the current safety assessment.
| Study Type / Model | Key Findings / Parameters | Dosage / Exposure | Reference |
|---|---|---|---|
| Acute Oral Toxicity (Mice) | Approximate Lethal Dose (ALD) | 5.06 g/kg body weight | [1] |
| Acute Oral Toxicity (Rats) | Approximate Lethal Dose (ALD) | >11.39 g/kg body weight | [1] |
| Intraperitoneal Toxicity (Rats) | Approximate Lethal Dose (ALD); deaths attributed to chemical peritonitis | 5.06 g/kg body weight | [1] |
| Intraperitoneal Toxicity (Mice) | Approximate Lethal Dose (ALD); deaths attributed to chemical peritonitis | 2.25 g/kg body weight | [1] |
| Carcinogenicity (Rodents) | Increased incidence of kidney & liver neoplasms (NTP Study) | Not Specified | [2] |
| Genotoxicity (Salmonella/Microsome Assay) | Not mutagenic | Not Applicable | [3] |
| Target Organs (Mice, oral) | Liver and stomach identified as potential targets | Not Specified | [1] |
Key Safety Considerations:
For researchers aiming to replicate or build upon existing work, here are the methodologies from pivotal studies.
This foundational study established baseline acute toxicity data [1].
This study provides a protocol for evaluating efficacy and sub-chronic safety in a disease model [4].
This compound's biological activities are linked to its interaction with multiple molecular targets. The diagram below illustrates the key signaling pathways involved in its anti-inflammatory effects, as demonstrated in the colitis model study [4].
Beyond the anti-inflammatory pathway, this compound also exhibits analgesic (pain-relieving) properties. These effects are suggested to be mediated by the activation of the α2-adrenergic receptor, potentially leading to the release of endogenous opioid peptides [3]. Furthermore, this compound has been identified as a direct activator of the TRPV1 ion channel, a well-known nociceptive receptor, which may contribute to its analgesic effects through a process of receptor desensitization [5].
When developing this compound-based products, its chemical and physical properties present specific challenges [6]:
The most significant research gap is the lack of human studies. Current data on both efficacy and long-term safety are almost exclusively derived from animal and cell models. Future research should prioritize clinical trials in humans to conclusively determine the therapeutic benefits and safety of this compound for drug development.
Although human clinical data is lacking, preclinical studies (primarily in animals) have identified several key biological properties and molecular targets for myrcene, summarized in the table below [1] [2].
| Property/Target | Reported Mechanism or Effect (Preclinical Data) |
|---|---|
| Analgesic | Potential activation of cannabinoid receptor type 2 (CB2), modulation of adenosine signaling, and inhibition of pro-inflammatory pathways [2]. |
| Sedative | Interaction with GABAergic system suggested to contribute to calming effects [1]. |
| Anti-inflammatory | Inhibition of key pro-inflammatory signaling pathways, such as NF-κB and COX-2 [2]. |
| Antioxidant | Neutralization of free radicals, potentially contributing to anti-aging and protective effects [1]. |
| Molecular Targets | Cannabinoid receptors (CB2), Transient Receptor Potential (TRP) channels, and adenosine receptors [2]. |
This compound, as an acyclic monoterpene, is expected to be metabolized primarily by Cytochrome P450 (CYP) enzymes in the liver, similar to other terpenes and cannabinoids [3] [4] [5]. The following diagram illustrates the hypothesized major metabolic pathway based on general terpene metabolism.
This proposed pathway involves two main phases [3] [5]:
The absence of detailed human PK data for this compound represents a significant knowledge gap. Key considerations for researchers include:
β-Myrcene (7-methyl-3-methylene-1,6-octadiene) is an abundant monoterpene in Cannabis sativa L. that serves as a critical quality marker for strain characterization and product standardization. As the most prevalent terpene in many cannabis cultivars, this compound concentration influences both the aromatic profile and potential therapeutic effects of cannabis products through synergistic interactions with cannabinoids, known as the entourage effect [1] [2]. This compound presents significant analytical challenges due to its volatility, low water solubility, and susceptibility to degradation through oxidation, isomerization, and cyclization reactions when exposed to heat, light, or air [1] [3]. These properties complicate accurate quantification in cannabis oil matrices, which contain complex mixtures of terpenes, cannabinoids, flavonoids, and other plant constituents.
The chemical complexity of cannabis oil demands robust analytical methods that can resolve this compound from co-eluting compounds while maintaining accuracy and precision across varying concentration ranges. Furthermore, the regulatory landscape for cannabis testing continues to evolve, with states like New Jersey requiring comprehensive safety and potency testing, including terpene profiling, for all cannabis products sold in licensed dispensaries [4]. These application notes provide detailed protocols for this compound quantification using multiple analytical techniques to support researchers, scientists, and drug development professionals in obtaining reliable, reproducible results for product standardization, stability studies, and pharmacological research.
Multiple analytical techniques are available for this compound quantification in cannabis oil, each offering distinct advantages and limitations. The selection of an appropriate method depends on various factors including required sensitivity, equipment availability, sample throughput, and regulatory requirements. The following table summarizes the primary methods used for this compound quantification, their key characteristics, and appropriate applications:
Table 1: Comparison of Analytical Methods for this compound Quantification in Cannabis Oil
| Method | Detection Limits | Linear Range | Key Advantages | Common Applications |
|---|
| GC-FID | LOD: 0.3 μg/mL LOQ: 1.0 μg/mL [5] | 1-100 μg/mL [5] | Excellent sensitivity, established methodology, high reproducibility | Regulatory testing, quality control, terpene profiling | | GC-MS | LOD: ~0.75 μg/g (750 ppb) [6] | 0.75-100 μg/mL [6] | Compound identification capability, high sensitivity | Method development, research, contaminant identification | | HPLC-UV | Not specified in sources | Not fully characterized [7] | Compatible with thermally labile compounds, no derivatization needed | Stability studies, formulation analysis | | Comprehensive 2D-LC | Not specified in sources | Validated for 23 terpenes [8] | High peak capacity, simultaneous cannabinoid and terpene analysis | Complex matrix analysis, research method development | | UV Spectrophotometry | Method-specific [9] | 0.01-0.1% (v/v) [9] | Cost-effective, rapid screening | Formulation release studies, quality screening |
Gas chromatography-based methods (GC-FID and GC-MS) remain the gold standard for terpene analysis due to their superior resolution, sensitivity, and established validation protocols [5] [6]. These methods are particularly suitable for regulatory compliance and quality control in cannabis testing laboratories. In contrast, HPLC-based methods offer advantages for specific applications where thermal degradation is a concern or when simultaneous cannabinoid quantification is required [8]. UV spectrophotometry provides a cost-effective alternative for rapid screening of this compound in formulations, though it may lack the specificity of chromatographic methods [9] [3].
This GC-FID protocol provides a validated method for the quantification of this compound and other major terpenes in cannabis oil samples. The method offers excellent sensitivity with a reported limit of detection (LOD) of 0.3 μg/mL and limit of quantification (LOQ) of 1.0 μg/mL for this compound, with linear response across the range of 1-100 μg/mL [5]. The method is suitable for the analysis of monoterpenes and sesquiterpenes in cannabis oils, concentrates, and extracts, providing reliable results for quality control, stability testing, and product labeling.
Table 2: GC-FID Instrument Parameters for Terpene Analysis
| Parameter | Specification |
|---|---|
| Injector | Split mode (15:1 ratio), 250°C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 70°C (hold 2 min), ramp 3°C/min to 85°C, then 2°C/min to 165°C (hold 1 min), then 30°C/min to 250°C (hold 20 min) |
| Detector | FID at 300°C, H₂ flow 40 mL/min, air flow 500 mL/min, makeup flow 27 mL/min |
| Injection Volume | 2 μL |
Calibration standards are prepared at six concentration levels (1, 5, 10, 25, 50, and 100 μg/mL) in ethyl acetate containing 100 μg/mL n-tridecane as internal standard. The calibration curve is constructed by plotting the peak area ratio (this compound to internal standard) against concentration. The method demonstrates excellent linearity with correlation coefficients (r²) >0.99 for this compound and other terpenes [5]. Precision studies show relative standard deviations (RSD) <10% for this compound quantification in cannabis matrices, with accuracy ranging from 89-111% depending on the matrix [5].
The following diagram illustrates the complete GC-FID analytical workflow:
This HPLC-UV method provides an alternative approach for quantifying this compound in cannabis oil, particularly suitable for thermally labile formulations or when simultaneous cannabinoid analysis is required. The method utilizes reversed-phase chromatography with UV detection and has been validated for the analysis of monoterpenoids in nanoemulsions and cannabis oils [7]. While GC methods are generally preferred for volatile terpenes, HPLC offers advantages for specific applications where thermal degradation may be a concern or when instrumentation compatibility is a factor.
Table 3: HPLC-UV Instrument Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm, 4 μm) |
| Mobile Phase | Acetonitrile:water (60:40, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 μL |
| Detection Wavelength | 226 nm |
| Run Time | 15 minutes |
The HPLC method demonstrates excellent precision with RSD values <2% for this compound quantification in nanoemulsions [7]. The method shows linear response with correlation coefficients of 0.999 for this compound and p-cymene across validated concentration ranges. Accuracy studies show recovery rates within acceptable limits for quality control applications, though specific values for cannabis oil matrices should be established during method validation.
Comprehensive two-dimensional liquid chromatography (LC×LC) represents an advanced approach for the simultaneous analysis of cannabinoids and terpenes in cannabis inflorescence and extracts [8]. This method provides significantly enhanced peak capacity compared to traditional one-dimensional separation, enabling resolution of complex cannabis oil matrices where co-elution problems may occur with conventional methods. The LC×LC method utilizes two reversed-phase separation mechanisms with different selectivity, coupled with intelligent active modulation at the interface to maintain separation efficiency.
Table 4: LC×LC Parameters for Simultaneous Terpene and Cannabinoid Analysis
| Parameter | First Dimension | Second Dimension |
|---|---|---|
| Column | C18 (150 mm × 3.0 mm, 2.7 μm) | F5 (50 mm × 4.6 mm, 2.7 μm) |
| Mobile Phase | Water/methanol + 0.05% FA | Water/ACN + 0.05% FA |
| Gradient | 5-95% B in 60 min | 5-95% B in 0.3 min |
| Flow Rate | 0.05 mL/min | 3.0 mL/min |
| Temperature | 35°C | 35°C |
| Injection Volume | 5 μL |
The primary advantage of LC×LC is its exceptional separation power for complex cannabis oil matrices, allowing simultaneous quantification of terpenes and cannabinoids in a single analysis while avoiding the decarboxylation issues associated with GC analysis of acidic cannabinoids [8]. This method is particularly valuable for comprehensive profiling of cannabis genotypes, stability studies, and investigation of synergistic relationships between cannabis constituents. However, the method requires specialized instrumentation and significant method development expertise, making it most suitable for research applications rather than routine quality control.
This UV spectrophotometric method provides a cost-effective alternative for quantifying β-myrcene released from polymeric matrices in aqueous media, using polysorbate 80 as an emulsifying agent to homogenize the hydrophobic compound in aqueous medium [9] [3]. While lacking the specificity of chromatographic methods, this approach offers advantages for rapid screening, formulation release studies, and stability testing where equipment limitations exist. The method is particularly suitable for analyzing this compound in nanoemulsions, encapsulated formulations, and delivery systems where traditional chromatography may be unavailable or impractical.
The UV method demonstrates acceptable linearity with correlation coefficients (R²) >0.99 for β-myrcene in the specified concentration range [9]. Statistical analysis confirms method repeatability with acceptable precision across triplicate measurements performed on three different days. Accuracy studies show recovery rates within acceptable limits, though the method is more suitable for relative comparisons rather than absolute quantification in complex matrices.
System suitability tests must be performed before each analytical run to ensure method reliability. For GC methods, inject a system suitability solution containing this compound at mid-calibration range concentration (e.g., 50 μg/mL). The peak area RSD for six consecutive injections should be <5%, with retention time RSD <1%. The theoretical plate count for this compound should exceed 5,000 plates/meter, and the tailing factor should be <2.0 for all terpene peaks.
For regulatory compliance, this compound quantification methods should be validated according to AOAC guidelines or equivalent protocols [5]. Key validation parameters include:
Quality control samples at low, mid, and high concentrations should be analyzed with each batch of samples. These QC samples should be prepared from independent reference standard stock solutions different from those used for calibration. Acceptance criteria for QC samples should be within ±15% of nominal concentrations, with at least 67% of QC samples meeting these criteria.
Accurate quantification of this compound in cannabis oil requires careful method selection based on analytical requirements, equipment availability, and intended application. GC-based methods remain the preferred choice for regulatory testing and terpene profiling due to their superior resolution, sensitivity, and established validation protocols [5] [6]. HPLC methods offer viable alternatives for specific applications, particularly when simultaneous cannabinoid analysis is required or when thermal degradation is a concern [7] [8]. UV spectrophotometry provides a cost-effective approach for formulation screening and release studies where extreme specificity is not required [9].
The continuing evolution of cannabis regulations and product complexity necessitates ongoing method refinement and validation to ensure accurate this compound quantification. Analytical scientists should consider matrix effects, stability concerns, and method compatibility when developing or adapting these protocols for specific cannabis oil products. Through implementation of rigorous quality control measures and regular method performance verification, researchers and testing laboratories can ensure the reliability and accuracy of this compound quantification data supporting product development, quality assurance, and regulatory compliance.
A 2024 study developed and validated a liquid chromatography-tandem mass spectrometry (LC–MS/MS) method for the simultaneous quantification of 16 terpenes, including myrcene, and 7 cannabinoids [1]. This method is notable for analyzing volatile terpenes using LC-MS without derivatization, which is typically a challenge.
The experimental workflow of this method is summarized in the following diagram:
The table below summarizes the key performance data for the analysis of terpenes, as reported in the study [1].
| Parameter | Description / Value |
|---|---|
| Analytes | 16 terpenes (including this compound) & 7 cannabinoids |
| Sample Type | Cannabis sativa L. flower extracts |
| Linearity & Accuracy | Linear range demonstrated; accuracy (bias) < 15% for all analytes |
| Precision | Met international validation guidelines |
| Recovery | 80-120% for terpenes |
| Key Advantage | Single-injection analysis of terpenes and cannabinoids without derivatization |
The methodology above was developed for cannabis flowers. Adapting it for other complex biological samples (e.g., plasma, urine, tissues) requires consideration of several factors:
While your focus is on LC-MS, other techniques are well-established for terpene analysis and can inform your method development.
I hope this detailed application note provides a solid foundation for your work. Should you need further clarification on the methodologies or wish to explore specific aspects like MRM transitions in more depth, please feel free to ask.
This compound (β-myrcene or 7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene serving as a significant aromatic and bioactive component in various plants including cannabis, hops, lemongrass, and thyme [1] [2]. Its analysis is essential for pharmaceutical development, product standardization, agricultural research, and quality control across multiple industries [1]. Accurate this compound quantification faces challenges due to its volatility, limited aqueous solubility, and susceptibility to degradation through oxidation, isomerization, cyclization, or dehydrogenation reactions [3] [4]. This document provides comprehensive methodologies for sample preparation and analysis using various analytical techniques.
Table 1: Sample Requirements for this compound Analysis
| Sample Type | Minimum Quantity | Biological Replicates | Special Considerations |
|---|---|---|---|
| Plant Materials | ≥1 g (solid), ≥1 mL (liquid) | 3-6 | Include leaves, stems, flowers, or whole plant extracts [1] |
| Animal Tissues | ≥1 g (solid), ≥1 mL (liquid) | 3-6 | Tissue extracts or blood samples [1] |
| Cell Cultures | ≥1×10⁶ cells | 3-6 | Cultured cells or cell lysates [1] |
| Cannabis Oil | 40 μL | N/A | Use appropriate dilution solvents [5] |
| Nanoemulsions | Variable | N/A | Consider stability and encapsulation efficiency [3] |
Principle: Gas chromatography-mass spectrometry provides high sensitivity and specificity for terpene separation and identification based on volatility and mass characteristics [6] [5].
Sample Preparation:
GC-MS Instrument Conditions:
Calibration:
Principle: High-performance liquid chromatography with isocratic elution separates compounds based on polarity, suitable for thermally labile compounds [3].
Sample Preparation:
HPLC Conditions:
Validation Parameters:
Principle: Ultraviolet spectrophotometry provides a cost-effective alternative for quantifying this compound release in aqueous media using surfactants to homogenize hydrophobic compounds [4].
Sample Preparation:
Instrument Conditions:
Validation:
Principle: Nuclear magnetic resonance spectroscopy provides structural elucidation and confirmation of this compound through characteristic chemical shifts [7] [8] [9].
Sample Preparation:
Quality Control:
Table 2: Method Comparison for this compound Analysis
| Parameter | GC-MS | HPLC | UV Spectrophotometry | NMR |
|---|---|---|---|---|
| Primary Use | Quantification & identification | Quantification in formulations | Release studies in aqueous media | Structural confirmation |
| Sensitivity | 0.75 μg/g (750 ppb) [6] | Similar to GC-MS [3] | 5-35 μg/mL [4] | ~5 mg for ¹H [7] |
| Sample Type | Plant materials, oils | Nanoemulsions, formulations | Aqueous solutions with surfactants [4] | Purified extracts |
| Sample Volume | 1-2 μL injection [6] | 5-20 μL injection [3] | 1-3 mL cuvette volume [4] | 0.55-0.7 mL [7] |
| Analysis Time | ~20 minutes [6] | ~15-30 minutes [3] | <5 minutes [4] | 5-60 minutes [7] |
| Key Equipment | GC-MS system with 20m column [6] | HPLC with RP column [3] | UV spectrophotometer [4] | NMR spectrometer [7] |
This compound Analysis Method Selection Workflow
In metabolic engineering of Escherichia coli for this compound production, GC-MS analysis employed dodecane overlay for in situ extraction, mitigating cellular toxicity and enabling quantification of production levels up to 58.19 ± 12.13 mg/L [1].
The GC-MS method supports regulatory compliance for terpene profiling in commercial cannabis products, with low quantitation levels of 0.75 μg/g easily achieved for accurate product labeling [6].
These comprehensive protocols provide researchers with multiple pathways for this compound analysis tailored to specific sample types and research objectives. The GC-MS method offers the broadest application for plant materials and oils, while HPLC suits formulated products, UV spectrophotometry provides cost-effective aqueous release monitoring, and NMR delivers structural confirmation. Method selection should consider sensitivity requirements, equipment availability, and sample characteristics, with proper sample preparation being critical for all approaches.
Terpenes represent a significant class of aromatic compounds found in various plant species, particularly in Cannabis sativa L., where they contribute not only to distinctive aromas but also to therapeutic effects through synergistic interactions with cannabinoids, known as the "entourage effect". [1] [2] [3] The chemical profiling of terpenes is thus essential for the quality control, standardization, and efficacy assessment of cannabis-based medicinal products. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful analytical technique for the identification and quantification of terpenes due to its high sensitivity, selectivity, and ability to provide definitive confirmation of analyte identity. [1] [4] This document outlines a rigorously validated GC-MS method for the quantification of key monoterpenes and sesquiterpenes in cannabis plant material and oils, providing researchers and analytical laboratories with a detailed protocol to ensure accurate and reproducible results.
Diagram: Sample Preparation Workflow
The following table summarizes the optimized instrument parameters for terpene separation and detection. [1] [2] [5]
Table 1: Optimized GC-MS Instrument Parameters
| Parameter | Specification | Alternative/Note |
|---|---|---|
| Column | DB-5MS (30 m × 0.25 mm ID, 0.25 µm) | Equivalent mid-polarity columns are suitable. |
| Injector | Split (15:1 ratio) | Splitless injection can be used for higher sensitivity. |
| Injection Volume | 1 - 2 µL | |
| Inlet Temperature | 250 °C | |
| Carrier Gas & Flow | Helium, constant flow at 1.2 mL/min | |
| Oven Program | 70 °C (hold 2 min) -> 3 °C/min to 85 °C -> 2 °C/min to 165 °C (hold 1 min) -> 30 °C/min to 250 °C (hold 20 min) | Total runtime ~60 min. [2] |
| Transfer Line Temp. | 275 °C | |
| Ion Source Temp. | 275 °C | |
| Ionization Mode | Electron Impact (EI), 70 eV | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Full scan mode can be used for qualitative analysis. |
The method was validated according to international guidelines (e.g., ICH, AOAC) for the following parameters: [1] [2] [4]
Table 2: Summary of Method Validation Data
| Validation Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 1 - 100 µg/mL | [2] |
| Coefficient (r²) | > 0.99 for all terpenes | [2] [4] |
| Limit of Detection (LOD) | 0.25 - 0.30 µg/mL | [2] [4] |
| Limit of Quantification (LOQ) | 0.75 - 1.00 µg/mL | [2] [4] |
| Accuracy (% Recovery) | 89% - 111% (across spiked levels) | [1] [2] |
| Precision (Repeatability) | %RSD < 10% | [2] [4] |
| Intermediate Precision | %RSD < 10% | [2] [4] |
The validated method has been successfully applied to quantify terpenes in various cannabis matrices, demonstrating its robustness and practical utility. [1] [2] [4] Key findings include:
The detailed GC-MS protocol described herein provides a reliable, sensitive, and fully validated method for the quantification of major terpenes in Cannabis sativa L. plant material and oils. The use of a simple liquid extraction with ethyl acetate and a robust GC-MS separation makes this method accessible for routine quality control in analytical laboratories. The validation data confirm that the method meets rigorous regulatory standards, ensuring the generation of accurate and reproducible data essential for the standardization of cannabis-based products and for further research into the synergistic "entourage effect" of cannabis constituents.
This compound (β-myrcene or 7-methyl-3-methylene-1,6-octadiene) is a monoterpene hydrocarbon with the molecular formula C₁₀H₁₆ that serves as a significant compound in fragrance, flavor, and therapeutic product development. As the most abundant terpene in modern cannabis cultivars, this compound represents over 32% of total terpene content on average and forms the foundation of countless successful product formulations—from premium vape cartridges to therapeutic topicals. [1] this compound exhibits an earthy, musky aroma with subtle notes of clove and fruit that become more pronounced at higher concentrations, with detection thresholds as low as 14 parts per billion in certain sensory environments. [1] This monoterpene is found in substantial quantities in various plants including cannabis, hops, lemon grass, mango, wild thyme, verbena, and cardamom, with some sources like wild thyme leaves containing up to 40% this compound by weight. [2]
Recent research has revealed diverse therapeutic properties of this compound, including sedative, analgesic, anti-inflammatory, and muscle-relaxant effects, particularly when combined with cannabinoids. [1] These properties make this compound particularly valuable in formulations targeting stress relief, sleep support, and pain management. The growing commercial importance of this compound across pharmaceutical, cosmetic, and food industries has driven the need for optimized extraction protocols that maximize yield while preserving the compound's structural integrity and bioactive potential.
This compound presents several critical properties that directly impact extraction, stability, and formulation strategies. With a boiling point of 166-168°C (331-334°F), this compound is particularly volatile during vaporization, requiring specific handling in thermal applications. [1] [2] It has a density of 0.794 g/cm³ at 20°C, making it lighter than water and prone to separation in aqueous solutions without proper emulsification. [1] this compound demonstrates high solubility in alcohols and oils but poor water solubility, creating formulation challenges that must be addressed through appropriate solvent selection or emulsification strategies. [1]
The structural instability of this compound presents significant challenges during extraction and storage. This compound is unstable in air, tending to polymerize, and undergoes accelerated oxidation when exposed to air, heat, or light, leading to off-notes in finished products. [1] [2] Samples require stabilization through the addition of alkylphenols or tocopherol to prevent degradation. [2] Additionally, this compound undergoes acid-catalyzed cyclization at pH <4.0, which is particularly relevant when developing citrus-flavored formulations. [1] These stability considerations necessitate careful handling throughout the extraction and purification processes, often requiring nitrogen-flushing of headspace and protection from light to extend shelf stability beyond 12 months.
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification | Technical Significance |
|---|---|---|
| Chemical Name | 7-Methyl-3-methylene-1,6-octadiene | IUPAC nomenclature for compound identification |
| Molecular Formula | C₁₀H₁₆ | Molecular weight: 136.238 g·mol⁻¹ [2] [3] |
| Boiling Point | 166-168°C (331-334°F) [1] [2] | Important for thermal extraction parameter optimization |
| Density | 0.794 g/cm³ at 20°C [1] | Impacts separation in aqueous systems |
| Solubility | High in alcohols and oils; poor in water [1] | Informs solvent selection for extraction |
| Stability | Air, heat, and light sensitive; prone to oxidation [1] [2] | Requires stabilization and protective handling |
Hydrodistillation (HD) represents one of the simplest and most widely used methods for essential oil extraction, including this compound-containing oils. In this process, plant material is completely immersed in water and heated to boiling in a Clevenger-type apparatus, with the resulting vapor mixture condensed and separated based on density differences. [4] [5] This method offers advantages of low equipment costs and operational simplicity but suffers from limitations including being time-consuming, having inability to fully separate all aromatic compounds, and potentially causing thermal degradation due to prolonged heating. [4] A study on Pistacia lentiscus L. oleo-gum resin demonstrated that hydrodistillation effectively extracts this compound among other terpenes, though with varying efficiency compared to other methods. [4]
Steam Distillation (SD) modifies the approach by keeping plant material separate from water, with steam passed through the sample to extract essential oils. [4] [5] This method offers several advantages over hydrodistillation, including higher essential oil yields, minimal loss of polar components, and enhanced EO composition. [4] The limitations primarily revolve around high energy costs, extended extraction times, and substantial solvent consumption. [4] In the steam distillation process, steam is injected through plant material containing the desired oils, releasing aromatic molecules and turning them into vapor, which then travels to a condenser where it cools back into liquid form and is separated based on density. [5]
Superheated Steam Extraction (SHSE) represents an innovative approach that uses superheated steam (SHS) as an extraction agent, with steam heated above its boiling point at a specific pressure. [4] The benefits of such steam include lower oxygen capability, higher extraction efficiency, and enhanced heat conductivity. [4] As temperature increases in SHSE, it helps disrupt the plant cell membrane and subsequent liberation of EO. [4] A 2024 study on Pistacia lentiscus L. optimization demonstrated that SHSE yielded higher quantities of EO than other extraction methods, with optimum conditions identified as particle size of 0.75 mm, extraction time of 120 minutes, and temperature of 160°C, producing the highest EO yield of 5.7%. [4] This method has also been successfully applied to essential oils of Boswellia serrata oleo-gum resin, thyme, and black pepper. [4]
Enzyme-Assisted Hydrodistillation combines traditional hydrodistillation with enzymatic pre-treatment to enhance yield. This eco-friendly approach improves the release of intracellular compounds through selective degradation of plant cell wall cellulose by enzymes like cellulase. [6] Studies on Wurfbainia villosa leaves demonstrated that cellulase-assisted hydrodistillation increased volatile oil yield by 31.29% compared to conventional HD (0.772% vs. lower yield). [6] The optimal parameters identified were enzyme dosage 2.2%, enzymatic hydrolysis temperature 49°C, hydrolysis duration 73 minutes, and material/liquid ratio of 1:10.7 mg/mL. [6] This method offers advantages including enhanced efficiency, environmental sustainability, and better preservation of bioactive components' pharmacological properties. [6]
Table 2: Comparison of Extraction Methods for this compound-Containing Essential Oils
| Extraction Method | Key Operational Parameters | This compound Yield Performance | Advantages | Limitations |
|---|---|---|---|---|
| Hydrodistillation (HD) | Plant material immersed in water, boiling for 1-3 hours [4] [7] | Varies by source: ~0.04-1.89% in cannabis [1] | Low equipment cost, operational simplicity [4] | Time-consuming, thermal degradation risk [4] |
| Steam Distillation (SD) | Steam passed through plant material, 140-180°C [4] [5] | Higher than HD for most applications [4] | Higher yield, minimal polar component loss [4] | High energy cost, long extraction time [4] |
| Superheated Steam Extraction (SHSE) | 140-180°C, 90-150 min, optimized particle size [4] | 5.7% yield from Pistacia lentiscus [4] | Lower oxygen, higher efficiency, enhanced heat transfer [4] | Emerging technique, limited equipment availability |
| Enzyme-Assisted Hydrodistillation | Cellulase 2.2%, 49°C, 73 min, 1:10.7 ratio [6] | 31.29% increase vs. conventional HD [6] | Enhanced yield, environmental sustainability [6] | Additional enzyme cost, process complexity |
Response Surface Methodology (RSM) has emerged as a powerful statistical approach for optimizing this compound extraction processes by evaluating the impact of multiple factors and their interactions on extraction yield. This methodology employs a central composite design (CCD) to systematically investigate the relationship between extraction parameters and responses, enabling researchers to identify optimal conditions with reduced experimental runs compared to one-factor-at-a-time approaches. [4] A 2024 study on Pistacia lentiscus L. extraction demonstrated the successful application of RSM, resulting in a robust quadratic correlation model with an impressive R² value of 0.9991, confirming its suitability for predictive optimization. [4] This approach allowed researchers to determine that the optimum conditions for Pistacia lentiscus L. essential oil extraction using superheated steam extraction were particle size of 0.75 mm, extraction time of 120 minutes, and temperature of 160°C. [4]
Box-Behnken Design (BBD) offers an alternative experimental design approach that has proven effective for optimizing enzymatic extraction processes. Research on Wurfbainia villosa leaves utilized BBD with enzyme dosage, hydrolysis temperature, hydrolysis time, and material/liquid ratio as experimental factors, with the extraction yield of volatile oil as the response value. [6] This method enables efficient exploration of the complex interactions between enzymatic parameters and extraction efficiency, facilitating the identification of optimal conditions that maximize this compound yield while considering economic and practical constraints.
Particle Size Optimization: The physical dimensions of plant material significantly impact extraction efficiency by influencing the surface area available for solvent contact and the diffusion path length. Research indicates that optimal particle sizes typically range between 0.5-1.0 mm, with the specific optimum dependent on the extraction method and plant material characteristics. [4] Excessive reduction of particle size can potentially create channeling in extraction beds or increase resistance to fluid flow, thereby reducing extraction efficiency, while overly large particles may limit complete extraction due to inadequate penetration of solvents or steam.
Temperature Optimization: Extraction temperature represents a critical parameter with dual effects on this compound yield. Elevated temperatures enhance the disruption of plant cell structures and increase the solubility and diffusion rates of this compound, potentially improving extraction efficiency. However, excessive temperatures pose significant risks due to this compound's volatility and thermal sensitivity, potentially leading to degradation or isomerization. Optimal temperature ranges vary by extraction method: 50-55°C for enzymatic extraction [6], 140-180°C for SHSE [4], and approximately 100°C for conventional hydrodistillation. [7]
Temporal Parameters: The duration of extraction directly influences process efficiency and yield, with optimal times varying significantly across extraction methods. For enzymatic pre-treatment, research indicates optimal hydrolysis durations of approximately 73-90 minutes [6], while SHSE may require 120-150 minutes for maximum yield [4]. Conventional hydrodistillation typically extends to 3 hours or more to ensure complete extraction. [7] Kinetic modeling of the extraction process using first-order kinetics has proven valuable for predicting yield over time and optimizing process economics. [7]
Enzymatic and Chemical Enhancement: Enzyme-assisted extraction utilizes specific enzymes such as cellulase to degrade plant cell walls, facilitating the release of intracellular this compound. Optimal enzyme parameters include dosage of 2.0-2.2%, hydrolysis temperature of 49-50°C, and hydrolysis duration of 73-90 minutes. [6] The incorporation of 5% sodium chloride (NaCl) in hydrodistillation has been shown to improve essential oil yield by leveraging the salting-out effect, which reduces the solubility of hydrophobic compounds like this compound in the aqueous phase. [7]
Table 3: Optimization Parameters for Different Extraction Methods
| Optimization Parameter | Hydrodistillation | Steam Distillation | Superheated Steam Extraction | Enzyme-Assisted Extraction |
|---|---|---|---|---|
| Optimal Particle Size | 2 cm (leaves) [7] | 0.5-1 mm [4] | 0.75 mm [4] | Not specified (finely cut) [6] |
| Optimal Temperature | 100°C (boiling) [7] | 140-180°C [4] | 160°C [4] | 49-50°C [6] |
| Optimal Time | 180 min [7] | 90-150 min [4] | 120 min [4] | 73-90 min [6] |
| Chemical Additives | 5% NaCl [7] | Not specified | Not specified | Cellulase 2.0-2.2% [6] |
| Solid/Liquid Ratio | 1:3 [7] | Varies by plant material | Varies by plant material | 1:10-1:10.7 [6] |
Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for identification and quantification of this compound in complex essential oil mixtures. This analytical technique provides both separation capability through gas chromatography and definitive identification through mass spectrometry, enabling accurate characterization of this compound content even in complex botanical extracts. The protocol typically involves sample preparation through appropriate dilution with volatile solvents such as hexane or methanol, followed by injection into a GC-MS system equipped with a non-polar or mid-polar stationary phase column. Optimal separation is achieved using temperature programming, typically starting at 40-50°C and increasing at 3-5°C per minute to 250-280°C, with helium as the carrier gas. [4] [6]
Identification and quantification of this compound is accomplished by comparing retention times and mass spectra with authentic standards, with quantification typically performed using external calibration curves or internal standard methods. [4] [6] Research applications have successfully employed GC-MS to analyze the chemical composition of Pistacia lentiscus L. essential oil, identifying this compound as one of the significant compounds among other terpenes. [4] Similarly, studies on Wurfbainia villosa leaves utilized GC-MS to characterize volatile components, revealing substantial variations in this compound content between different extraction methods. [6] These analyses provide critical data for optimizing extraction processes and verifying product quality.
Comprehensive quality assessment of this compound-rich extracts extends beyond simple quantification to include evaluation of oxidative stability, sensory properties, and compositional integrity. Accelerated stability testing protocols involve storing samples under controlled stress conditions (elevated temperature, exposure to light or oxygen) and monitoring this compound degradation over time using GC-MS analysis. [1] Research indicates that stabilization strategies such as the addition of 0.1-0.2% tocopherol derivatives can reduce oxidation by 35% over six months compared to unstabilized controls. [1] Additionally, blending this compound with sesquiterpenes like β-caryophyllene and α-humulene at a 2:1 ratio reduces evaporation loss by up to 18% during storage. [1]
Orthogonal analytical methods including high-performance liquid chromatography (HPLC) and spectroscopic techniques may be employed to complement GC-MS analysis, particularly for detecting non-volatile degradation products or quantifying specific impurities. When reviewing Certificates of Analysis (COAs) for this compound-containing products, researchers should look for this compound content expressed as mg/g or percentage by weight, with cannabis-derived samples typically ranging from 0.27% to over 2% in high-myrcene cultivars. [1] These comprehensive analytical approaches ensure both the quality and stability of this compound-rich extracts for research and product development applications.
Metabolic engineering approaches have enabled the development of microbial platforms for this compound production, offering an alternative to traditional plant extraction. Researchers have successfully engineered Escherichia coli strains for this compound synthesis by introducing a heterologous mevalonate pathway and overexpressing key tailoring enzymes, including geranyl diphosphate synthase (GPPS) and this compound synthase (MS). [8] Initial efforts resulted in modest this compound production of 1.67 ± 0.029 mg/L, but subsequent optimization through adjustment of GPPS levels and implementation of in situ two-phase extraction dramatically enhanced production to 58.19 ± 12.13 mg/L—a 34-fold improvement. [8]
The microbial synthesis approach offers several distinct advantages, including independence from seasonal variations in plant sources, reduced geographical constraints, and potentially more consistent product quality. The optimization process involved careful engineering of the precursor supply, balancing gene expression of pathway enzymes, and addressing cellular toxicity issues through two-phase extraction systems. [8] While current yields remain below economically viable levels for large-scale production compared to plant extraction, ongoing research in metabolic engineering and bioprocess optimization continues to advance the potential of microbial platforms for terpene production, including this compound and other high-value monoterpenes.
This protocol describes the optimized procedure for extracting this compound from Pistacia lentiscus L. oleo-gum resin using Superheated Steam Extraction (SHSE), based on research that demonstrated a yield of 5.7% under optimal conditions. [4]
This protocol describes the optimized enzyme-assisted hydrodistillation process for extraction of this compound from Wurfbainia villosa leaves, which demonstrated a 31.29% increase in yield compared to conventional hydrodistillation. [6]
This compound Extraction Optimization Workflow
Extraction Method Comparison Diagram
The optimization of this compound extraction from plant material requires careful consideration of multiple interrelated factors, including extraction methodology, parameter optimization, and stabilization strategies. Advanced extraction technologies such as superheated steam extraction and enzyme-assisted hydrodistillation demonstrate significant improvements in this compound yield compared to conventional methods, with SHSE achieving 5.7% yield from Pistacia lentiscus and enzyme-assisted approaches increasing yield by 31.29% compared to conventional hydrodistillation. [4] [6] The application of systematic optimization approaches like Response Surface Methodology enables researchers to efficiently identify optimal parameter combinations while understanding complex factor interactions.
Future research directions should focus on green extraction technologies that further reduce environmental impact while improving efficiency, including continued development of enzymatic approaches and alternative solvent systems. Integration of extraction processes with advanced purification technologies may enable more efficient production of high-purity this compound for pharmaceutical and fine chemical applications. Additionally, ongoing optimization of microbial production platforms may eventually provide sustainable alternatives to plant-based extraction, particularly as metabolic engineering capabilities advance. As research continues to elucidate the full therapeutic potential of this compound and its mechanisms of action, the development of optimized extraction protocols will remain crucial for maximizing the value of this important monoterpene across multiple industries.
The choice of extraction method significantly influences the yield, purity, and bioactivity of the isolated this compound. The table below compares the most common and advanced techniques.
| Method | Principle | Key Operational Parameters | Advantages | Disadvantages | Impact on this compound Profile |
|---|
| Steam Distillation [1] | Steam vaporizes volatile plant compounds, which are then condensed and separated. | - Temperature: 140–212°F (60–100°C) [1]
This method is recommended for applications requiring a full-spectrum, high-quality this compound extract with minimal degradation [1] [2].
This traditional method is suitable for producing standard-grade this compound on a larger scale [1].
For consistent, high-quality results, a standardized workflow and rigorous quality control are essential. The following diagram illustrates the key stages from raw material to purified product.
Figure 1: Generalized workflow for this compound isolation and purification, highlighting critical quality control checkpoints.
β-Myrcene is a prominent monoterpene hydrocarbon widely distributed in the plant kingdom and particularly significant in Cannabis sativa L. chemistry. With the molecular formula C₁₀H₁₆ and a molecular weight of 136.23 g/mol, this unsaturated hydrocarbon features an earthy, musky aroma with subtle notes of clove and fruit that become more pronounced at higher concentrations [1]. Myrcene represents over 32% of total terpene content on average in cannabis strains, forming the foundation of countless successful therapeutic formulations—from premium vape cartridges to topical preparations [1].
The pharmacological significance of β-myrcene extends beyond its aromatic properties, demonstrating sedative, analgesic, anti-inflammatory, and muscle-relaxant effects in preclinical studies [2]. Particularly noteworthy is this compound's potential role in the "entourage effect" when combined with cannabinoids, theoretically enhancing the permeability of cell membranes and potentially increasing transport of cannabinoids into the brain [2]. These properties, combined with its status as "Generally Recognized as Safe" (GRAS) by regulatory agencies, have established β-myrcene as a compound of significant interest for researchers in pharmaceuticals, nutraceuticals, and analytical chemistry [2].
The accuracy of β-myrcene quantification depends fundamentally on the use of proper certified reference materials (CRMs) with documented purity and traceability. Several commercial suppliers offer β-myrcene standards suitable for analytical applications, each with specific certifications and storage requirements.
Table 1: Commercially Available β-Myrcene Analytical Standards
| Supplier | Catalog Number | Concentration/Purity | Matrix | Storage Conditions | Certifications |
|---|---|---|---|---|---|
| Sigma-Aldrich | CRM42262 | 2000 μg/mL in hexane | Liquid in ampule | 2-8°C | TraceCERT (ISO 17034 & ISO/IEC 17025) |
| Alfa Chemistry | ACM123353 | Pure compound | Neat liquid | Not specified | Hazard Statements: H302 |
The Sigma-Aldrich TraceCERT material represents a ready-to-use solution certified in accordance with ISO 17034 and ISO/IEC 17025 standards, ensuring metrological traceability and measurement uncertainty documentation [3]. This CRM is particularly suited for gas chromatography (GC) applications and comes packaged in 1 mL ampules to maintain integrity [3]. The Alfa Chemistry standard provides neat β-myrcene for researchers requiring preparation of custom solutions [4].
Storage stability is a critical consideration for β-myrcene standards due to the compound's volatility and sensitivity to oxidation. Suppliers recommend storing standards at 2-8°C in tightly sealed containers to prevent evaporation and degradation [3]. Additionally, protecting standards from light using amber vials or dark storage conditions helps prevent photodegradation. For quantitative work, researchers should verify standard concentration upon receipt and periodically throughout use, particularly after multiple openings.
Gas chromatography with flame ionization detection represents the most widely employed methodology for terpene analysis in cannabis and other botanical matrices [5]. The technique leverages the volatile nature of monoterpenes like β-myrcene, which exhibit favorable vaporization characteristics for GC separation [5]. GC-FID provides excellent sensitivity, resolution, and reproducibility for terpene profiling while allowing for simultaneous analysis of multiple terpenes in a single injection [6]. This method has been effectively validated for the determination of ten major terpenes in Cannabis sativa L., including β-myrcene, following Association of Official Analytical Chemists (AOAC) guidelines [6].
Table 2: GC-FID Instrument Parameters for β-Myrcene Analysis
| Parameter | Specification |
|---|---|
| Instrument | Agilent 7890B GC System or equivalent |
| Detector | Flame Ionization Detector (FID) |
| Column | DB-5MS (30 m × 0.25 mm ID, 0.25 μm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min constant flow |
| Inlet Temperature | 250°C |
| Split Ratio | 15:1 |
| Oven Program | 70°C (hold 2 min), ramp at 3°C/min to 85°C, then at 2°C/min to 165°C (hold 1 min), finally at 30°C/min to 250°C (hold 20 min) |
| FID Temperature | 300°C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 500 mL/min |
| Make-up Gas Flow | 27 mL/min (Helium or Nitrogen) |
| Injection Volume | 2 μL |
The GC-FID method for β-myrcene quantification has been comprehensively validated according to AOAC guidelines, demonstrating excellent analytical performance [6]:
Graphical representation of the complete GC-FID analytical workflow for β-myrcene quantification in cannabis samples.
While GC methods dominate terpene analysis due to the volatile nature of these compounds, high-performance liquid chromatography offers a complementary approach particularly suited for thermolabile formulations and nanoemulsion-based delivery systems [7]. Reverse-phase HPLC provides an effective separation mechanism for β-myrcene without requiring volatilization, making it advantageous for samples susceptible to degradation at elevated temperatures [7]. This method has been successfully applied to quantify β-myrcene and p-cymene in nanoemulsions, demonstrating precise and accurate results [7].
Table 3: HPLC Instrument Parameters for β-Myrcene Analysis
| Parameter | Specification |
|---|---|
| Instrument | HPLC with UV or DAD detector |
| Column | Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm ID, 4 μm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) isocratic |
| Flow Rate | 1.0 mL/min (adjust as needed for optimal separation) |
| Injection Volume | 10-20 μL (depending on detector sensitivity) |
| Detection Wavelength | 210-220 nm (for terpenoid compounds) |
| Column Temperature | Ambient or 30°C (controlled if available) |
| Run Time | Sufficient to elute β-myrcene and resolve from interferents |
The HPLC method for β-myrcene quantification has been validated according to standard analytical protocols with the following performance characteristics [7]:
Visual depiction of the HPLC analytical workflow for β-myrcene quantification in nanoemulsion formulations.
Successful integration of β-myrcene into commercial products requires careful consideration of appropriate concentration ranges for different product categories. Based on formulation experience and stability testing data, the following usage guidelines are recommended [1]:
Table 4: Recommended β-Myrcene Concentrations by Product Type
| Product Category | Optimal Concentration Range | Key Considerations |
|---|---|---|
| Vape Cartridges & Concentrates | 0.5-2.0% w/w | Monitor viscosity changes; 15-22% loss during vaporization; blend with sesquiterpenes to reduce evaporation |
| Tinctures & Oral Oils | 0.2-0.8% w/w | Lipid-based carriers enhance bioavailability; use MCT oil with low peroxide values; nitrogen-flushing extends stability |
| Topicals & Transdermals | 0.3-1.2% w/w | Enhances skin penetration of actives; higher transdermal absorption rate than other monoterpenes |
β-Myrcene presents significant storage and formulation stability challenges due to its chemical properties. The compound's low boiling point (166-168°C) and sensitivity to air, heat, and light necessitate careful formulation strategies to prevent degradation [1]. Key stability considerations include:
This comprehensive analytical guide provides researchers and product developers with validated methodologies for the accurate quantification and effective application of β-myrcene in various product formulations. The GC-FID method offers a robust approach for terpene profiling in cannabis and botanical matrices, while the HPLC technique provides an effective alternative for nanoemulsion-based delivery systems where volatility presents challenges.
The formulation guidelines presented here emphasize the importance of appropriate concentration ranges and stabilization strategies to maintain β-myrcene integrity in finished products. As research continues to elucidate the complex pharmacological interactions between terpenes and cannabinoids, accurate analytical methods will play an increasingly critical role in product standardization and clinical research.
Future method development will likely focus on increasing automation, improving sensitivity for trace analysis, and expanding multi-analyte profiling to better understand the complex interactions within the cannabis phytochemical matrix.
β-Myrcene (7-methyl-3-methylene-1,6-octadiene) is an acyclic monoterpene that serves as a significant aromatic and bioactive compound in various plants, including cannabis, hops, lemongrass, and thyme. Its chemical structure features three carbon-carbon double bonds, contributing to both its reactivity and analytical challenges. With a molecular formula of C₁₀H₁₆ and molecular weight of 136.23 g/mol, this compound exhibits limited water solubility but high solubility in alcohols and oils, further complicating its extraction and quantification in different matrices [1] [2]. The compound's low boiling point (167°C) and sensitivity to environmental factors such as oxygen, light, and heat necessitate careful analytical method selection to prevent degradation during analysis [2].
The analysis of this compound holds significant importance across multiple fields, including pharmaceutical development, where it contributes to analgesic, anti-inflammatory, and sedative effects; food and beverage industry for flavor standardization; agricultural research for breeding improved plant varieties; and environmental science for understanding plant-environment interactions [3] [1]. In cannabis and hemp products, this compound concentration directly influences product effects, with levels above 0.5% potentially enhancing sedative properties through the entourage effect with cannabinoids [2]. These diverse applications demand robust, sensitive, and reproducible analytical methods capable of detecting this compound across various concentration ranges and matrix types.
Selecting an appropriate analytical method for this compound determination requires careful consideration of several factors related to the sample matrix and analytical requirements. The complexity of the matrix significantly influences method selection, with biological samples like serum requiring greater sensitivity and selectivity compared to plant materials. The required sensitivity (detection limits) and regulatory purpose of the analysis also dictate methodological choices, with validated methods necessary for compliance monitoring. Additionally, researchers must consider the chemical stability of this compound throughout the analytical process and the availability of instrumentation in their laboratory settings [3] [1].
The following diagram illustrates the decision-making process for selecting appropriate this compound analysis methods based on matrix type and analytical requirements:
Table 1: Performance Comparison of Major Analytical Techniques for this compound Detection
| Technique | Detection Limits | Linear Range | Key Advantages | Major Limitations |
|---|---|---|---|---|
| GC-FID | 0.3 μg/mL (LOD) [4] | 1-100 μg/mL [4] | Robust quantification, lower operational cost | Limited structural confirmation |
| GC-MS | Varies by sample prep | Varies by matrix | Structural confirmation, high sensitivity | Matrix effects in complex samples |
| LC-HRMS | Low ppt range possible [3] | Wide dynamic range | Ultra-high sensitivity, compound identification | High instrument cost, expertise needed |
| HS-SPME-GC-MS/MS | 0.032-0.162 μg/L [5] | Low ppt to ppb range [5] | Minimal sample preparation, high sensitivity | Requires optimization, fiber selection critical |
| UV Spectrophotometry | Method dependent [6] | 0.01-0.1% (v/v) [6] | Cost-effective, rapid analysis | Limited specificity, interference potential |
Table 2: Method Validation Parameters for this compound Quantification (Based on AOAC Guidelines)
| Validation Parameter | GC-FID Performance [4] | HS-SPME-GC-MS/MS Performance [5] | Acceptance Criteria |
|---|---|---|---|
| Linearity (R²) | >0.99 for all terpenes [4] | Not specified | R² ≥ 0.990 |
| Accuracy (% Recovery) | 89-111% [4] | 80-120% [5] | 80-120% |
| Precision (RSD) | <10% [4] | Intraday: ≤2%, Interday: ≤11% [5] | ≤15% |
| LOD | 0.3 μg/mL [4] | 0.032-0.162 μg/L [5] | Signal-to-noise ≥ 3 |
| LOQ | 1.0 μg/mL [4] | Not specified | Signal-to-noise ≥ 10 |
Principle: This method separates this compound from other terpenes based on volatility and detects it through flame ionization, ideal for relatively high concentration samples like cannabis biomass [4].
Materials and Equipment:
Sample Preparation Protocol:
GC-FID Operating Conditions:
Quantification Approach:
Principle: This method captures this compound from air onto specialized adsorbent tubes, which are then thermally desorbed into the GC-MS for sensitive detection of volatile terpenes in air quality applications [3].
Materials and Equipment:
Method Details:
Principle: Liquid chromatography coupled with high-resolution mass spectrometry provides ultra-high sensitivity for detecting this compound in complex biological samples, enabling pharmacokinetic studies and biomonitoring [3].
Materials and Equipment:
Sample Preparation Protocol for Serum:
HS-SPME-GC-MS/MS Operating Conditions (Alternative for Serum):
Principle: This cost-effective method quantifies this compound in aqueous media using surfactant stabilization and UV detection, particularly useful for release studies from polymeric matrices [6] [7].
Materials and Equipment:
Sample Preparation Protocol:
Method Validation Parameters:
Principle: MSPD combines sample homogenization, extraction, and purification into a single process, particularly effective for complex, lipid-rich matrices like fish tissue [8].
Materials and Equipment:
Protocol Steps:
Optimization Considerations:
Principle: This non-exhaustive extraction technique concentrates volatile analytes like this compound from the sample headspace onto a coated fiber, minimizing matrix effects [5] [9].
Critical Considerations:
Quantitation Considerations:
The following workflow illustrates the complete analytical procedure for this compound quantification across different sample types:
System Suitability Testing:
Quality Control Samples:
Acceptance Criteria:
Table 3: Troubleshooting Guide for this compound Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Recovery | Incomplete extraction, degradation, adsorption | Optimize extraction time/solvent, add antioxidants, use silanized vials |
| Peak Tailing | Active sites in system, incorrect injector temperature | Properly maintain system, use deactivated liners, optimize temperature |
| Retention Time Shift | Column degradation, flow rate changes, temperature fluctuations | Replace column guard, check flow calibration, verify oven temperature |
| Low Sensitivity | Dirty ion source, detector issues, poor extraction | Maintain MS source, optimize detector parameters, improve extraction efficiency |
| Matrix Effects | Co-eluting compounds, ion suppression/enhancement | Improve sample cleanup, use matrix-matched standards, employ stable isotope IS |
In pharmaceutical research, this compound analysis supports product standardization and quality control. For cannabis-derived products, this compound content directly influences therapeutic effects, with concentrations above 0.5% potentially enhancing sedative properties [2]. Stability testing protocols monitor this compound degradation under various storage conditions, while dissolution studies employ specialized methods like UV spectrophotometry with surfactant stabilization to track this compound release from formulations [6].
Product Formulation Guidance:
Environmental monitoring utilizes thermo-desorption GC-MS to quantify this compound and other terpenes in air samples, contributing to understanding atmospheric chemistry and plant-environment interactions [3]. In the food and beverage industry, this compound analysis ensures flavor consistency in products containing hops, mangoes, citrus, and other this compound-rich ingredients [3] [1]. The brewery industry particularly relies on accurate this compound quantification since it determines the "green hop aroma" in beer and serves as a primary aromatic component in dry-hopped beers [1].
The accurate detection and quantification of this compound in complex matrices requires careful method selection based on matrix composition, required sensitivity, and analytical resources. GC-based methods remain the gold standard for volatile this compound analysis, while LC-MS and UV techniques offer complementary approaches for specific applications. Proper sample preparation through techniques like MSPD and HS-SPME is crucial for accurate results in complex matrices. As research continues to reveal this compound's significance in various industries, these analytical protocols will remain essential tools for quality control, product development, and scientific investigation.
Myrcene, specifically β-myrcene (7-methyl-3-methylene-1,6-octadiene), is an acyclic monoterpene hydrocarbon (C₁₀H₁₆) that serves as a significant compound in fragrances, flavors, and therapeutic formulations [1] [2]. Its isomeric form, α-myrcene (2-methyl-6-methylene-1,7-octadiene), though less common, presents distinct analytical challenges due to structural similarities [1] [2]. The separation and precise quantification of these isomers are critical for pharmaceutical applications, quality control in cannabis and hop industries, and research into their unique biological activities, which include reported sedative, anti-inflammatory, and analgesic properties [1] [3] [4]. This document provides detailed protocols and application notes for the effective separation and analysis of this compound isomers, leveraging the most advanced and suitable analytical techniques.
The analysis of volatile terpenes like this compound requires techniques capable of high resolution, sensitivity, and specificity. The following methods are most commonly employed.
GC-MS is the most prevalent and robust method for terpene analysis due to the high volatility of these compounds [5] [6].
For samples containing both terpenes and thermally labile cannabinoids, LC×LC is an emerging and powerful technique that avoids thermal degradation [8].
For a rapid and cost-effective quantitative analysis of β-myrcene in aqueous formulations, UV spectrophotometry can be employed as an alternative to chromatographic methods [9].
The following workflow diagram illustrates the decision-making process for selecting the appropriate analytical method.
Beyond analytical identification, preparative-scale separation is crucial for obtaining pure isomers for further study.
SFF using carbon dioxide (SC-CO₂) is a green and efficient technique for separating terpenes from complex matrices like orange essential oil, which can be adapted for this compound isomer separation [10].
Table 1: Comparison of Key Analytical Techniques for this compound Analysis
| Technique | Key Principle | Best For | Sample Preparation | Limitations |
|---|---|---|---|---|
| GC-MS [5] [7] | Separation by volatility & mass identification | High-resolution profiling of volatile terpenes | Solvent extraction, hydro-distillation | Not suitable for thermolabile compounds |
| Comprehensive LC×LC [8] | Two orthogonal separation mechanisms | Simultaneous analysis of terpenes & acidic cannabinoids | Simple solvent extraction | Method development is complex |
| UV Spectrophotometry [9] | Absorbance of UV light by this compound | Rapid, cost-effective quantification in water | Homogenization with Polysorbate 80 | Limited to pure β-myrcene in simple matrices |
The initial steps of sample preparation are critical for accurate analytical results.
SPME is a solvent-free, automated technique ideal for extracting volatile terpenes from the headspace of samples [6].
Traditional LLE remains a reliable workhorse for terpene extraction [6].
Table 2: Sample Requirements for Different Matrices in this compound Analysis
| Sample Type | Recommended Volume/Mass | Preferred Matrix/Solvent | Storage Conditions | Key Consideration |
|---|---|---|---|---|
| Essential Oils [7] | 1 mL | Organic solvents (e.g., hexane) or carrier oils | 4°C in amber vials | Protect from light and air to prevent oxidation |
| Plant Tissues [7] | 1 g | Fresh or dried material | -80°C or dried at room temperature | Homogenize thoroughly before extraction |
| Biological Fluids [7] | 0.5 mL | Blood plasma, serum, or urine | -80°C in cryovials | May require protein precipitation before extraction |
| Aqueous Formulations [9] | Varies | 0.5% (w/v) Polysorbate 80 solution | 4°C | Use surfactant to ensure homogeneity for UV analysis |
Objective: To identify and quantify β-myrcene in dried Cannabis sativa inflorescence.
Objective: To determine the concentration of β-myrcene released from a chitosan-based nanoparticle formulation into an aqueous medium [9].
The accurate separation and analysis of this compound isomers are fundamental for advancing research and ensuring quality in product development. While GC-MS remains the gold standard for volatile terpene profiling, techniques like Comprehensive LC×LC offer powerful solutions for complex, heat-sensitive matrices, and UV Spectrophotometry provides a rapid, affordable alternative for specific quantitative applications. The choice of method depends on the sample matrix, the required sensitivity, and the analytical goals. The protocols outlined herein provide a robust foundation for researchers to obtain reliable and reproducible data on this compound isomers, supporting efforts in drug development, phytochemistry, and quality control.
β-Myrcene is a prominent monoterpene hydrocarbon (C₁₀H₁₆) widely distributed in the plant kingdom, particularly in Cannabis sativa, hops, mangoes, and lemongrass. This biologically active compound exhibits an earthy, musky aroma with hints of spice and plays significant roles in fragrances, flavors, and therapeutic applications. This compound possesses reported analgesic, anti-inflammatory, and sedative properties, making it a compound of interest in pharmaceutical and wellness industries. Recent research has highlighted its presence as a dominant terpene in many modern cannabis cultivars, where it can constitute up to 65.8% of the steam-distilled essential oil in certain strains. [1] [2]
The study of this compound degradation pathways has gained considerable importance for multiple reasons:
These application notes provide detailed protocols for identifying this compound degradation products through microbial biotransformation and thermal degradation pathways, supporting research and development activities across multiple scientific disciplines.
Table 1: Microbial Degradation Products of β-Myrcene
| Product | Microorganism | Incubation Time | Yield (%) | Identification Method |
|---|---|---|---|---|
| Geraniol | Rhodococcus erythropolis MLT1 | 24-48 h | Major product | GC-MS, FT-IR [3] |
| Dihydrolinalool | Pseudomonas aeruginosa PTCC 1074 | 36 h (1.5 days) | 79.5% | GC-MS, FT-IR, UV [4] |
| 2,6-Dimethyloctane | Pseudomonas aeruginosa PTCC 1074 | 72 h (3 days) | 90.0% | GC-MS, FT-IR [4] |
| α-Terpineol | Pseudomonas aeruginosa PTCC 1074 | 72 h (3 days) | 7.7% | GC-MS, FT-IR [4] |
| Geranic acid | Castellaniella defragrans 65Phen | 24-72 h | Major product | GC-MS [5] |
Table 2: Major Thermal Degradation Products of β-Myrcene
| Product | Formation Conditions | Relative Abundance | Health Concern | Identification Method |
|---|---|---|---|---|
| Isoprene | Vaping (all power levels) | 18-30% of gas phase | HPHC | ATD-GC-MS, isotopic labeling [7] |
| 3-Methylcrotonaldehyde | Dabbing (>300°C) | 5-15% | HPHC, respiratory irritant | ATD-GC-MS, mechanism modeling [7] |
| 3-Methyl-1-butene | Vaping (high power) | 3-8% | - | ATD-GC-MS [7] |
| 2-Methyl-2-butene | Vaping & Dabbing | 4-10% | - | ATD-GC-MS [7] |
| Methacrolein (MACR) | Dabbing (>350°C) | 2-5% | HPHC, respiratory irritant | ATD-GC-MS [7] |
Table 3: Experimental Parameters for this compound Degradation Studies
| Parameter | Microbial Biotransformation | Thermal Degradation (Vaping) | Thermal Degradation (Dabbing) |
|---|---|---|---|
| Temperature | 27-30°C | 200-350°C (device dependent) | 315-420°C (nail temperature) |
| Time Scale | 24-72 hours | 3-second puffs | Single rapid consumption |
| Atmosphere | Aerobic/Anaerobic | Aerobic | Aerobic |
| Key Influencing Factors | Substrate induction, cytochrome P450 inhibitors | Applied power, terpene content | Temperature, terpene content |
| Analytical Sensitivity | ng-μg range | μg-puff⁻¹ range | μg-dab⁻¹ range |
| Major Product(s) | Geraniol, dihydrolinalool | Isoprene, 3-methyl-1-butene | Isoprene, 3-methylcrotonaldehyde |
The protocols outlined in these application notes provide comprehensive methodologies for identifying this compound degradation products through both microbial and thermal processes. The microbial biotransformation approaches enable the sustainable production of valuable fragrance and flavor compounds like geraniol and dihydrolinalool, while the thermal degradation studies are essential for assessing potential health impacts of this compound-containing products like cannabis extracts.
Key considerations for researchers include:
These standardized protocols support research in biocatalysis, environmental science, consumer product safety, and atmospheric chemistry, addressing the growing interest in terpene transformations across multiple scientific disciplines and industrial applications.
Myrcene is chemically unstable and degrades primarily through four mechanisms. The flowchart below illustrates this process and the primary stabilization strategies.
For researchers, implementing precise handling and storage protocols is critical. The table below summarizes key parameters based on product format.
| Product Format | Optimal Storage Temperature | Key Stability-Preserving Actions | Additional Formulation Notes |
|---|
| Dried Cannabis Flower [1] | 2-10°C (35-50°F) [1] | • Use vacuum sealing or nitrogen-flushed containers. [1] • Maintain 55-62% RH with humidity packs. [1] • Use UV-blocking (amber) glass or opaque Mylar bags. [1] | - | | Vape Cartridges & Concentrates [2] [1] | 2-10°C (35-50°F); refrigerate live resins/rosins. [1] | • Nitrogen-flush headspace. [2] • Avoid high-temperature environments (e.g., transport trucks). [1] • Monitor viscosity; this compound >1.5% can affect hardware. [2] | Consider blending with sesquiterpenes (e.g., β-caryophyllene) to reduce evaporation loss during storage. [2] | | Tinctures & Oral Oils [2] | Room temperature (with stabilized carrier). | • Use MCT oil with low peroxide values (<2.0). [2] • Nitrogen-flush headspace to extend stability beyond 12 months. [2] | Avoid alcohol-based carriers for optimal bioavailability. [2] | | Topicals [2] | Room temperature. | • Incorporate 0.05-0.1% tocopherol (Vitamin E) as an antioxidant. [2] | this compound can enhance skin penetration of active ingredients. [2] |
To quantitatively assess this compound stability, the following experimental protocols are recommended.
Core Experimental Workflow for Stability Studies The diagram below outlines a standardized workflow for designing a stability study, from sample preparation to data analysis.
Recommended Analytical Techniques:
Q1: What is the single most critical factor to control for this compound stability? Oxygen exposure (oxidation) is the primary culprit. This compound's double bonds are highly susceptible to attack by reactive oxygen species. [1] Mitigation through nitrogen flushing or vacuum sealing is the most effective strategy. [2] [1]
Q2: Are there specific pH conditions to avoid in formulations containing this compound? Yes. Avoid low pH environments (pH <4.0) when formulating, as an acidic environment can catalyze the acid-catalyzed cyclization of this compound. This is particularly relevant when developing citrus-flavored products where low pH is common. [2]
Q3: How much terpene content can be lost over time under suboptimal conditions? Data from stability studies show that cannabis flower can lose 30-50% of its original terpene content after 6 months of storage at room temperature without proper protection from air and light. [1] In vape formulations, 15-22% of this compound can be lost during the vaporization process itself due to its high volatility and thermal sensitivity. [2]
Q4: Does this compound directly activate the CB1 receptor to produce its effects? A recent 2025 study indicates that this compound's anti-allodynic (pain-relieving) effects are inhibited by a CB1 antagonist, suggesting engagement of the CB1 system. However, in vitro assays confirmed that This compound does not directly activate or alter the activity of the CB1 receptor. Its mechanism of action appears to be indirect and warrants further study. [5]
This compound is an acyclic monoterpene known for its earthy, musky aroma. It is highly volatile and prone to degradation through several key mechanisms [1] [2]:
The following diagram illustrates the primary degradation pathways for this compound.
To mitigate degradation, implement these storage and handling protocols.
| Parameter | Optimal Condition | Technical Rationale |
|---|---|---|
| Temperature | 60-70°F (15-21°C); Long-term: 35-40°F (2-4°C) [3] [6] | Slows molecular motion, reducing evaporation & oxidation rates [3] [5] |
| Light Exposure | Complete darkness; Use amber glass or opaque, UV-resistant materials [3] [1] [6] | Prevents photodegradation and UV-induced oxidative chain reactions [3] |
| Oxygen Exposure | Minimal headspace; Use airtight containers; Consider nitrogen flushing for high-value stocks [3] [1] | Limits oxidative degradation; Nitrogen displaces oxygen, preventing reactions [3] [7] |
| Container Material | Inert glass (amber preferred); Avoid most plastics [3] [6] [8] | Glass is impermeable and non-reactive; Plastics can leach compounds and allow oxygen permeation [3] [6] |
For large-scale or long-term storage, these techniques can be integrated into your workflow:
You can adapt this methodology to empirically test the stability of your specific this compound-containing samples under different conditions [7].
Key Steps in Detail:
What is the typical shelf life of this compound in a research formulation? When stored under optimal conditions (cool, dark, and airtight), high-quality this compound can retain potency for 18-24 months [3]. However, this is highly dependent on the initial purity, formulation matrix, and strict adherence to storage protocols.
Can refrigeration or freezing be used for long-term this compound storage? Refrigeration (35-40°F / 2-4°C) is recommended for long-term storage, as it can double or triple shelf life [3]. Freezing is effective but requires caution: containers must be perfectly airtight to prevent moisture condensation upon removal, which can introduce water and promote microbial growth. Always allow the container to reach room temperature before opening to prevent thermal shock and moisture ingress [3] [6].
Are there any chemical stabilizers recommended for this compound? Yes, research and industry practice show that tocopherol derivatives (Vitamin E) at concentrations of 0.1-0.2% act as effective antioxidants, significantly reducing oxidative degradation without significantly altering the formulation [2].
Which packaging materials provide the best barrier against this compound loss? Packaging stress-tests have quantified the performance of different films over 180 days [7]:
The yield and purity of myrcene are highly dependent on your choice of extraction method and its specific parameters. The table below summarizes optimal conditions from recent research.
| Extraction Method | Optimal Conditions for High Yield/Purity | Key Influencing Factors | Expected Outcome |
|---|
| Superheated Steam Extraction (SHSE) [1] | • Temp: 160°C • Time: 120 min • Particle Size: 0.75 mm | Temperature, Time, Particle Size | Highest yield (5.7% from Pistacia lentiscus); more efficient than SD/HD [1] | | Hydrodistillation (HD) [2] | • Salt (NaCl): 5% • Water:Material Ratio: 1:3 • Pretreatment: Crush to ~2 cm | Salt Concentration, Solid/Liquid Ratio, Plant Pretreatment [2] | Maximizes yield via broth boiling point elevation & improved plant matrix rupture [2] | | Pressurized Liquid Extraction [3] | • Solvent: Methanol • Temp: 25°C • Pressure: 2 bar | Solvent Polarity, Temperature, Pressure [3] | High extract yield; good cannabinoid/terpene profile from hemp [3] | | Cryogenic Ethanolic Extraction [4] [3] | • Temp: -55°C to -40°C • Solvent-to-solid: 19 mL/g • Time: ~10 min | Temperature, Solvent-to-Solid Ratio [4] | Higher selectivity; reduces waxes/chlorophyll; preserves terpene profile [4] [3] |
Here are common issues and evidence-based solutions to improve your extraction performance.
Problem: Yield is Low Despite Long Extraction Time
Problem: Extract is Impure with High Waxes or Chlorophyll
Problem: this compound Degrades or Oxidizes Post-Extraction
For researchers looking to implement a specific method, here is a detailed protocol for optimizing hydrodistillation based on an orthogonal experimental design [2].
Aim: To maximize the essential oil yield from plant material via hydrodistillation. Principle: Plant material is heated in water, causing essential oil glands to rupture. The oil-water vapor mixture is condensed and separated, with salt enhancing yield by elevating the boiling point [2].
Workflow Description:
Your optimal strategy depends on the final application of the extracted this compound.
The table below summarizes specific challenges you may encounter during myrcene analysis and provides evidence-based solutions.
| Problem Category | Specific Issue | Recommended Solution | Key Parameters/Notes |
|---|---|---|---|
| Volatile Analyte Loss | Loss of monoterpenes like this compound during sample prep [1]. | Grind samples frozen or under liquid nitrogen [1]. Chill samples and solvents during preparation [1]. | Prevents heat-induced volatilization. Minimizes evaporation during handling. |
| Poor Sesquiterpene Recovery | Low recovery of less volatile terpenes (e.g., caryophyllene) in headspace analysis [1]. | Use liquid injection instead of headspace sampling [1]. For headspace, add salt (NaCl) or glycerol to the vial [1]. | Increases vapor pressure of analytes. |
| Use Direct Immersion (DI) Solid-Phase Microextraction (SPME) [1]. | Better captures less volatile compounds. | ||
| Matrix Effects | Interference from complex matrices (e.g., oils, edibles) [1]. | Use headspace sampling (HS) or HS-SPME to avoid non-volatile matrix components [1]. | Reduces system contamination and clogging. |
| For viscous matrices (e.g., oils), use solvent (DMA or MeOH) or the Full Evaporation Technique (FET) [1]. | FET uses a small sample, fully vaporized. | ||
| Co-elution | Inability to separate this compound from similar terpenes (e.g., pinene isomers) [1]. | Use GC-MS instead of GC-FID for deconvolution based on masses [1]. | Provides definitive peak identification. |
| Employ two-dimensional GC (GCxGC) for superior separation [1]. | Ideal for complex terpene panels. |
Here, I provide detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is adapted from a study investigating this compound's activity on the TRPV1 channel [2].
This is a generalized protocol for terpene profiling, consolidating information from multiple sources [2] [1].
For quick reference, here are the key physical properties of this compound and visual workflows for the core experimental processes.
| Property | Value / Description |
|---|---|
| Chemical Name | β-myrcene (7-methyl-3-methylene-1,6-octadiene) [4] |
| Molecular Formula | C10H16 [4] |
| Molecular Weight | 136.23 g/mol [4] |
| Boiling Point | 166-168°C (331-334°F) [3] [5] |
| Density | 0.794 g/cm³ at 20°C [3] |
| Odor Description | Musky, earthy, with hints of clove and fruit [3] [6] |
General Terpene Analysis Workflow
Calcium Flux Assay Workflow
| Issue | Cause | Solution |
|---|---|---|
| Poor recovery of volatile monoterpenes (e.g., Myrcene) | Evaporation loss during sample prep; heat from grinding [1]. | Keep samples cold. Freeze before grinding or grind under liquid nitrogen. Store frozen, keep solvents chilled, minimize light/moisture exposure [1]. |
| Poor recovery of less volatile sesquiterpenes | Low vapor pressure hinders transfer to headspace; condensation in syringe [1]. | Modify headspace chemistry. Add salts (NaCl) or solvents (glycerol, water) to increase vapor pressure. Use SPME with DVB/CAR/PDMS fiber for better capture [1]. |
| Matrix effects holding onto analytes | Complex/viscous samples (oils, waxes) impede analyte release [1]. | Use headspace techniques. Leave non-volatile matrix in vial. For tough matrices, use solvents (DMA, MeOH) or Full Evaporation Technique (FET) [1]. |
| Co-elution leading to inaccurate quantitation | Similar terpene structures (isomers) not fully separated [1]. | Apply MS deconvolution. Use GC-MS to differentiate co-eluting peaks by unique mass spectra instead of GC-FID for faster, accurate results [1]. |
Here is more detail on some of the recommended techniques to implement in your lab.
This protocol minimizes the loss of volatile monoterpenes like this compound during the initial sample handling stage [1].
This protocol enhances the recovery of a broad range of terpenes, including this compound, using Headspace Solid-Phase Microextraction (HS-SPME) [1].
When developing a new method, it is critical to validate its performance. The data below, adapted from a terpene analysis study, shows the high level of precision and recovery that can be achieved with an optimized HS-GC/MS method [4].
Table: Example Method Validation Data for Key Terpenes (HS-GC/MS) [4]
| Compound | Calibration Range (ppm) | Correlation Coefficient (R²) | Precision (%RSD @ 20 ppm, n=8) | Matrix Spike Recovery (%) |
|---|---|---|---|---|
| β-Myrcene | 1.9 - 500 | 0.9999 | 1.57 | 99.8 |
| α-Pinene | 1.9 - 500 | 0.9997 | 1.99 | 95.6 |
| Limonene | 1.9 - 500 | 0.9997 | 1.88 | 92.6 |
| Linalool | 1.9 - 500 | 0.9999 | 0.98 | 88.8 |
This workflow diagram outlines a logical path to systematically diagnose and resolve this compound recovery issues in your lab.
1. Why is my myrcene sample degrading or polymerizing in storage? this compound is an unstable, highly volatile monoterpene that readily polymerizes at room temperature and degrades when exposed to air, heat, and light [1] [2]. This can lead to changes in chemical composition, odor profile, and biological activity.
2. My analytical results for this compound are inconsistent. What could be causing this? Inconsistency often stems from compound loss or degradation during sample preparation and analysis, given this compound's high volatility and low boiling point.
3. What are the documented biological effects of this compound I should consider for drug development? Preclinical studies have identified several pharmacological properties. The table below summarizes key findings and their experimental contexts for your research planning.
| Biological Effect | Experimental Model / Context | Key Findings / Mechanism (if reported) | Citation |
|---|---|---|---|
| Anti-inflammatory | LPS-induced inflammation in rats; human chondrocytes; macrophage cell culture. | Inhibits pro-inflammatory cytokines (IL-4, IFN-γ), NO production, NF-κB activation, and 5-lipoxygenase. | [7] |
| Analgesic (Pain Relief) | Rodent models. | Exhibits analgesic properties; potential synergy with cannabinoids like THC. | [5] [1] |
| Sedative / Muscle Relaxant | Rodent models; product formulation guidance. | Potentiates barbiturate sleep time; provides muscle-relaxant effects. | [5] [1] |
| Antioxidant | In vitro studies. | Demonstrates free radical scavenging activity. | [1] [7] |
Protocol 1: Stabilizing this compound with α-Tocopherol
This protocol is adapted from commercial specifications and formulation guides [3] [5].
Protocol 2: Gas Chromatography (GC) Analysis of this compound
This protocol outlines a standard workflow for analyzing this compound content and purity [5] [1].
The challenge begins with this compound's fundamental physical properties:
| Property | Value / Description | Implication for Experimentation |
|---|---|---|
| Boiling Point | 167–168 °C (332–334 °F) [1] [2] | High risk of evaporation during sample prep (e.g., solvent evaporation, incubation) [3]. |
| Vapor Pressure | Relatively high (compared to cannabinoids) [3] | Will volatilize more readily than less volatile compounds, even below boiling point. |
| Stability | Prone to oxidation and polymerization, especially when exposed to air, heat, or light [1] | Can lead to formation of degradation products and loss of target analyte. |
Here are detailed methodologies for key laboratory procedures, designed to preserve this compound integrity.
This protocol is crucial for handling raw materials, intermediates, and final product samples.
This method, adapted from a validated procedure for quantifying terpenes in Cannabis sativa, uses low heat and a stabilizing solvent [5].
Accurate analysis is key. Standard headspace GC methods can create artifacts by degrading terpenes. The following optimized methodology is recommended [6].
The workflow below summarizes the core principles for preserving this compound during experimental processes.
Q: My GC-MS results show high levels of acetone and methanol, even in pure this compound standards. What is happening?
Q: My cannabis extract has a different terpene profile than the source plant material. Why?
Q: For a vaporization study, what temperature should I use to deliver this compound without destroying it?
Q: Are there any chemical stabilizers I can use?
Accurate quantification is essential for assessing preservation efficacy. Gas Chromatography (GC) is a standard method, but research has validated suitable HPLC and UV-spectrophotometry protocols.
| Method | Key Application & Advantage | Detailed Protocol Parameters |
|---|
| HPLC [1] | Quantifying myrcene in nanoemulsions. Provides an alternative to GC for thermally labile or complex formulations. | Column: Phenomenex Synergi Fusion-RP (150 mm × 4.6 mm, 4 µm). Mobile Phase: Acetonitrile/Water (60:40, v/v), isocratic. Validation: Linear (R² = 0.999), precise (RSD < 2%) [1]. | | UV-Spectrophotometry [2] | Measuring this compound release in aqueous media. A fast, cost-effective alternative when chromatography is unavailable. | Emulsifier: Polysorbate 80 (to homogenize hydrophobic this compound in water). Wavelength: 210 nm (for aqueous release studies) [2]. Note: Requires calibration against known standards and is best for specific, constrained applications. |
The workflow below summarizes the key steps for using the UV method to analyze this compound release from a polymer matrix into an aqueous medium.
Here are answers to specific technical problems researchers might encounter.
The following diagram illustrates the logical relationship between the main degradation causes and the recommended solutions discussed in this guide.
FAQ 1: Why is my myrcene sample polymerizing during storage, and how can I prevent it?
This compound is a highly reactive monoterpene that readily undergoes polymerization through its conjugated diene structure, especially when exposed to heat, light, and air [1] [2].
| Prevention Method | Technical Rationale | Practical Implementation |
|---|---|---|
| Low-Temperature Storage | Slows down reaction kinetics and reduces thermal initiation [2]. | Store at -20°C or lower in a dark, frost-free freezer. |
| Oxygen Exclusion | Prevents oxidative degradation and radical chain reactions [2]. | Sparge samples with an inert gas (N₂ or Ar) and store in sealed, headspace-minimized vials. |
| Light Protection | Prevents photoinitiation of polymerization [2]. | Use amber glass vials or wrap clear vials in aluminum foil. |
| Inhibitor Addition | Radical scavengers inhibit the propagation of polymerization chains [2]. | Add small quantities of inhibitors like hydroquinone or BHT. Always validate compatibility with downstream applications, especially in biological assays. |
| Solvent Dilution | Reduces the probability of reactive molecules colliding. | Store this compound as a dilute solution in a stable, appropriate solvent. |
FAQ 2: My experimental procedure requires warming this compound. How can I minimize polymerization during the process?
The following diagram outlines a general workflow for handling this compound to minimize unwanted polymerization, based on established laboratory practices for reactive monomers.
The information provided is based on general principles of handling polymerizable monomers and specific mentions of this compound's reactivity in research articles [1] [2]. It serves as a foundational guide.
Q: What are the most common methods for myrcene quantification?
Q: My GC-MS analysis shows high levels of solvents like acetone and methanol that I know aren't in my terpene sample. What could be causing this?
Q: I am having trouble achieving good extraction recovery for this compound from a plant matrix. How can I optimize this?
Q: What are the key parameters I need to validate for a this compound quantification method?
The following table summarizes key validation parameters from established protocols to serve as a benchmark for your own methods.
| Validation Parameter | GC-FID Method [1] | GC-MS Method (LI-Syringe) [4] | GC-FID Method (Pomelo Oil) [2] |
|---|---|---|---|
| Linearity Range | 1–100 μg/mL | 0.04–5.12 μg/mL | Not Specified |
| Correlation (r²) | > 0.99 | 0.993 (average) | Met ICH/AOAC criteria |
| Limit of Quantification (LOQ) | 1.0 μg/mL | 0.047 μg/mL (average) | Not Specified |
| Precision (Repeatability) | RSD < 10% | RSD 1.56% (average, analytical) | RSD < 2% |
| Accuracy (% Recovery) | 89% - 111% | 84.6% - 98.9% (average 90.2%) | 95.0% - 105.0% |
Here are detailed protocols and visual workflows for the two main analytical approaches.
This protocol is adapted from a validated method for quantifying this compound in Cannabis sativa [1].
Sample Preparation:
GC-FID Instrument Conditions [1]:
This protocol is adapted from a method that simultaneously quantifies 16 terpenes and 7 cannabinoids [5].
Sample Preparation:
LC-APCI-MS/MS Instrument Conditions [5]:
The following decision tree can help you diagnose and resolve common problems encountered during this compound analysis.
Myrcene's high volatility and low solubility in water can lead to significant analyte loss during sample preparation and analysis [1]. The table below outlines the core issues and recommended solutions based on current methodologies.
| Challenge | Recommended Strategy | Key Parameters to Optimize |
|---|---|---|
| General volatility & sample loss | Headspace Solid-Phase Microextraction (HS-SPME) [2] [3] | Fiber chemistry, incubation temperature/time, sample dilution, salt addition [2]. |
| Low recovery of semi-volatiles | Liquid Injection of Solvent Extracts [4] [5] | Extraction solvent, sample mass, dilution factor, internal standard [4] [5]. |
| Competitive adsorption in complex matrices | Reduce Matrix Effect | Dilute sample to reduce ethanol content; use a compatible internal standard like dodecane [2] [4] [5]. |
| Need for high throughput | Fast GC-MS with Hexane Extraction [4] | Small sample size (e.g., 40 mg), short GC runtime (<30 min) [4]. |
Here are detailed methods for the two primary approaches, HS-SPME and liquid injection, as applied in recent studies.
This protocol, developed for a complex matrix with high ethanol content, is highly relevant for managing this compound volatility [2].
This optimized method demonstrated high recovery (86.79–117.94%) and good repeatability (RSD < 9.93%) for trace aroma compounds [2].
This method avoids headspace losses entirely by using a direct liquid injection, making it robust for quantification.
This validated method has been shown to be highly reproducible and accurate for quantifying this compound and other terpenes in complex oil and plant matrices [5].
For a complete picture, here are other techniques found in the literature:
The following diagrams illustrate the logical workflows for the two main methods described above.
Q: Why is diluting the sample to lower the alcohol content so critical in HS-SPME? A: High ethanol concentration creates a strong matrix effect, where ethanol molecules competitively adsorb onto the SPME fiber, reducing the capacity for target analytes like this compound. Dilution to around 5% ethanol significantly mitigates this effect, improving sensitivity and repeatability [2].
Q: this compound is degrading in my samples during storage. What can I do? A: this compound is known to polymerize spontaneously at room temperature [1]. For stability, store samples in the dark at low temperatures (e.g., -20°C). Preparing fresh standards and minimizing sample preparation time are also recommended.
Q: I get inconsistent results with HS-SPME. How can I improve method robustness? A: Inconsistency often stems from uncontrolled parameters. Ensure strict control over incubation temperature and time, sample volume, and headspace volume. Using an internal standard (e.g., dodecane) that is added at the very beginning of sample preparation is the most effective way to correct for these variations and improve quantitative accuracy [4] [5].
Myrcene is known to be highly unstable. The primary factors affecting its degradation are exposure to oxygen, heat, and light, which lead to oxidation and polymerization [1]. Regarding pH, one source specifically mentions that this compound is susceptible to acid-catalyzed cyclization at pH levels below 4.0 [2]. The table below summarizes the key risk factors and conditions for this compound degradation.
| Factor | Condition Leading to Degradation | Primary Degradation Process | Resulting Compounds/Issues |
|---|---|---|---|
| Low pH | pH < 4.0 [2] | Acid-catalyzed cyclization | Not specified in search results |
| Heat | > 77°F (25°C) [3] | Thermal decomposition/Oxidation | Loss of potency, altered effects [3] |
| Oxygen (Air) | Exposure to air during storage [1] | Oxidation, Polymerization | Off-notes, reduced quality [1] |
| Light | Not specified | Photo-oxidation [4] | Not specified |
To manage these stability issues, the following stabilization strategies are recommended in the literature:
Since a standard protocol wasn't found, here is a proposed workflow you can adapt and validate in your lab to systematically study this compound's stability across different pH conditions.
Here is a detailed methodology based on general analytical chemistry principles and the information available:
1. Buffer Preparation
2. This compound Solution Preparation
3. Incubation and Sampling
4. Sample Analysis
Q1: Why is my this compound standard showing multiple new peaks on the GC-MS trace after a few weeks?
Q2: My formulation containing this compound developed an off-odor. What happened?
The table below summarizes the reported performance of different myrcene production systems described in recent literature, which serves as a benchmark for your experiments.
| Production System / Host | Key Strategy/Enzyme | Reported Titer | Scale | Carbon Source | Citations |
|---|---|---|---|---|---|
| E. coli (Two-stage fermentation) | Linalool Dehydratase/Isomerase (LDI) | 1.25 g/L | Flask / 84 hrs | Glycerol | [1] [2] |
| S. cerevisiae (Fed-batch) | Systematic Engineering (enzyme fusion, precursors, antioxidants) | 142.64 mg/L | 5 L Fermenter | Not Specified | [3] |
| S. cerevisiae (Fed-batch) | Fusion expression of mutant Erg20* with this compound Synthase | 8.12 mg/L | 5 L Fermenter | Not Specified | [4] |
| Cell-Free System | Hybrid system (P. pastoris & E. coli lysates); engineered this compound synthase | >610 mg/L (theoretical yield from optimized similar systems) | In vitro reaction | Glucose | [5] |
| E. coli (Initial Report) | Heterologous Mevalonate pathway + this compound Synthase (MS) | 58.2 mg/L (with in-situ extraction) | Flask | Glycerol | [6] |
Here are solutions to common problems researchers face when engineering microbes for this compound production.
Here are detailed methodologies for two key strategies reported in the literature.
This protocol is based on the work by Wang et al. (2023), which achieved 1.25 g/L this compound [1] [2].
The workflow for this protocol can be visualized as follows:
This protocol is based on strategies from Liu et al. (2024) and Xia et al. (2023) [3] [4].
The core metabolic engineering strategy is summarized below:
| Monoterpene | Key Reported Biological Activities | Molecular Targets / Mechanisms (Experimental Evidence) |
|---|---|---|
| Myrcene | Analgesic [1], Anti-inflammatory [1] [2], Anxiolytic [1], Antioxidant [1], Sedative [1] | Inhibits MAPKs (ERK, JNK, p38) & NF-κB pathways [2]; reduces TNF-α, IL-1β, IL-6, COX-2, iNOS [2] |
| Limonene | Anti-inflammatory [3], Antioxidant [3], Antihyperalgesic [3], Metabolic Regulation [3] | Reduces cytokine production (IL-1β, IL-6) [3]; modulates protein glycation [3] |
| Terpineol | Antidepressant [4], Anti-inflammatory [5] [4], Analgesic [5], Antimicrobial [5] | Binds CB1/CB2 & Dopamine D2 receptors [4]; reduces TNF-α, IL-1β [5]; interacts with opioid & 5-HT receptors [5] |
| α-Pinene | Anti-inflammatory [6], Antimicrobial [6], Acetylcholinesterase Inhibition [6], GABAA Receptor Modulation [6] | Inhibits PGE1 [6]; positive modulator of GABAA receptors [6] |
| Geraniol | Antitumor, Anti-inflammatory, Antioxidant, Antimicrobial, Hepatoprotective, Neuroprotective [7] | (Review article summarizing pharmacological effects; specific molecular targets for key activities not listed in provided excerpt) [7] |
For researchers looking to replicate or build upon these studies, here is a detailed look at the methodologies used in key experiments.
This protocol is based on the study demonstrating this compound's anti-inflammatory effects in a mouse model of colitis [2].
This protocol details the study that investigated terpineol's antidepressant-like effects in mice [4].
To further aid in the understanding of the mechanisms and experimental flows, the following diagrams visualize the key signaling pathway and a standard in vivo workflow.
This diagram illustrates the molecular pathway by which this compound exerts its anti-inflammatory effects in colon cells, as revealed in the cited research [2].
This flowchart outlines the general sequence of steps for evaluating a compound's efficacy in a standard DSS-induced colitis model, as described in the experimental protocols [2].
The experimental data suggests several promising research directions:
| Cultivar Name | Reported this compound Content (%, by weight) | Primary Classification |
|---|---|---|
| OG Kush [1] [2] | 0.58% - 1.68% | Hybrid |
| Granddaddy Purple [1] [3] [2] | 0.54% - 1.05% | Indica-dominant |
| Blue Dream [4] [1] [2] | 0.45% - 1.23% | Sativa-dominant Hybrid |
| Northern Lights [3] [2] | Not Quantified (this compound-dominant) | Indica |
| Lemon Cherry Gelato [3] | 0.7% | Hybrid |
| Durban Poison [4] | Not Quantified (High this compound) | Sativa |
| Sour Diesel [1] [2] | 0.17% - 0.47% | Hybrid |
| Tangie [1] [2] | 0.05% - 0.17% | Sativa |
| Strawberry Cough [1] | 0.08% - 0.19% | Sativa |
> Important Note on Data Limitations: The ranges above are synthesized from various sources, including commercial labs and retailers. They do not originate from a single, controlled experiment and are influenced by different growing conditions, harvest timing, and analytical methods [1]. For research purposes, these values should be considered indicative, not definitive.
For your research, understanding the standard protocols for measuring terpene content is essential. The following workflow outlines the predominant method.
Gold-Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the industry standard for terpene profiling due to its high sensitivity and accuracy [5] [6]. The process involves:
Key Methodological Considerations for Researchers:
To overcome the limitations of aggregated public data, consider these approaches for your drug development work:
The table below summarizes the quantitative data on this compound and other major terpenes in essential oils from specific South African hop varieties, as reported in a 2025 study [1].
| Hop Variety | This compound (%) | α-Humulene (%) | β-Caryophyllene (%) | β-Farnesene (%) |
|---|---|---|---|---|
| XJA2/436 (Experimental) | 48.15 | 19.52 - 24.98* | 8.47 - 13.73* | 2.08 - 7.57* |
| Southern Dawn | 27.8 - 48.15* | 24.89 | 8.47 - 13.73* | 2.08 - 7.57* |
| Southern Passion | 27.8 - 48.15* | 19.52 - 24.98* | 13.73 | 2.08 - 7.57* |
| African Queen | 27.8 - 48.15* | 19.52 - 24.98* | 8.47 - 13.73* | 7.57 |
| Southern Aroma, Southern Promise, Southern Star, Southern Sublime | 27.8 - 48.15* | 19.52 - 24.98* | 8.47 - 13.73* | 2.08 - 7.57* |
Note: Ranges marked with an asterisk () indicate that the study reported an overall range for all eight varieties analyzed, without providing a specific value for every individual variety [1].*
Key observations from the data include:
For researchers seeking to replicate or design similar studies, here are the detailed methodologies for analyzing hop essential oils.
This protocol describes the large-scale process used to obtain the essential oils from the quantitative data above [1].
Following extraction, the oil undergoes refinement:
This is the standard analytical method for identifying and quantifying the individual compounds within the essential oil [1].
Key aspects of the GC analysis:
When interpreting data or designing experiments, please consider:
| Feature | GC-MS (Gas Chromatography-Mass Spectrometry) | LC-MS (Liquid Chromatography-Mass Spectrometry) |
|---|---|---|
| Typical Ionization Source | Electron Ionization (EI) [1] | Atmospheric Pressure Chemical Ionization (APCI) is preferred for terpenes [2] |
| Sample Preparation | Often requires minimal preparation; can involve simple liquid extraction [3] [4] | Can use simple ethanolic extraction; may require specific cleanup to reduce matrix effects [2] [5] |
| Derivatization | Not required for terpenes [6] | Not required [2] |
| Key Advantage | High separation efficiency for volatile compounds; reproducible, library-searchable spectra [2] [1] | Ability to analyze a broader range of compounds (terpenes & cannabinoids) in a single run [2] |
| Key Challenge | Unsuitable for direct analysis of thermolabile cannabinoids without derivatization [2] | Susceptibility to matrix effects, which must be controlled with internal standards [7] [1] |
| Reported LOD/LOQ | LOD: 0.3 µg/mL, LOQ: 1.0 µg/mL (GC-FID for terpenes) [4] | Fully validated for terpenes with accuracy (bias) <15% for all analytes [2] |
Here is a deeper look at the methodologies as described in recent research.
This protocol is optimized for the extraction and quantification of myrcene and other terpenes from a complex, oily matrix.
This method is notable for eliminating the need for derivatization and allowing concurrent analysis of different compound classes.
The following diagram illustrates the decision-making process for selecting the appropriate analytical method.
The following table summarizes an experimental comparison of the antioxidant efficacy of hop essential oil (where myrcene is a major component) versus a common synthetic antioxidant [1].
| Parameter | This compound-Rich Hop Essential Oil (HEO) | Synthetic Antioxidant (BHT) |
|---|---|---|
| Experimental Model | Sunflower oil under accelerated oxidation (60°C) [1] | Sunflower oil under accelerated oxidation (60°C) [1] |
| Concentration | 0.02% (w/w) [1] | 0.02% (w/w) [1] |
| Key Efficacy Indicator | Peroxide Value (PV) after 7 days: Lower PV indicates better protection against primary oxidation products [1]. | Peroxide Value (PV) after 7 days [1]. |
| Results | Cryo Citra HEO (61.1% this compound): Most effective, PV not statistically different from BHT [1]. Falconers Flight HEO (36.9% this compound): Less effective than Cryo Citra & BHT [1]. Chinook HEO (22.9% this compound): Least effective among the three [1]. | Effectively suppressed peroxide formation, establishing a performance benchmark [1]. | | Key Insight | Efficacy is not from this compound alone. A higher β-myrcene/β-caryophyllene ratio in the essential oil correlated strongly with better antioxidant performance [1]. | A single, pure compound with consistent and potent activity [1]. |
While direct head-to-head clinical studies are lacking, preclinical research has illuminated this compound's mechanisms of action, which can be objectively compared to those of established synthetic drugs. The table below outlines this comparative profile.
| Aspect | β-Myrcene (Natural Monoterpene) | Typical Synthetic Analgesics (e.g., NSAIDs, Opioids) |
|---|
| Primary Molecular Targets | • TRPV1 Channel: Acts as an agonist, leading to channel activation and potential desensitization [2]. • Pro-inflammatory Pathways: Inhibits production of cytokines (e.g., IL-4, IFN-γ), NO, and NF-κB [3] [4]. | • COX-1/COX-2 Enzymes (NSAIDs) [4]. • Opioid Receptors (MOR, DOR, KOR) [4]. | | Mechanism of Action | Multimodal: Analgesic effects linked to activation and desensitization of pain-sensing TRPV1 channels [2] and reduction of inflammatory mediators [3]. | Targeted: NSAIDs block prostaglandin synthesis; Opioids mimic endogenous neurotransmitters to suppress pain signaling [4]. | | Evidence Level | Primarily pre-clinical (in vitro and animal studies) [4] [2]. Robust evidence for anti-inflammatory and analgesic effects, but human clinical data is limited [4]. | Extensive human clinical trial data and decades of post-market surveillance [4]. | | Key Insight / Synergy | Demonstrates an "entourage effect" in cannabis, potentially enhancing the activity of cannabinoids like THC [5]. Its pre-application can modulate subsequent TRPV1 responses to other ligands [2]. | Well-defined and predictable pharmacokinetics and drug interactions. |
The following diagram illustrates the primary mechanisms of action for this compound's therapeutic effects, particularly its role in pain relief, as identified in the research.
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the cited works.
This method assesses the efficacy of antioxidants in preventing lipid oxidation [1].
This methodology is used to investigate the molecular mechanism behind this compound's potential analgesic effect [2].
The most significant gap in the existing literature is the lack of direct, quantitative comparative studies in robust human clinical trials. Future research focusing on such direct comparisons will be crucial to unequivocally determine this compound's efficacy and place in therapy relative to established synthetic alternatives.
| Study Focus / Compound | Model / System | Key Findings on this compound | Interaction with Cannabinoids |
|---|---|---|---|
| This compound - Analgesia [1] [2] [3] | Mouse model of neuropathic pain (CCI); Rat model of monoarthritis | Dose-dependently attenuated pain; Effects blocked by CB1 receptor antagonist [1] [2] [3]. | Engages CB1 receptors for analgesia, but does not directly activate them [1]. |
| This compound - Anti-inflammatory [2] [3] [4] | Rat model of monoarthritis; Human chondrocytes; LPS-induced macrophages | Reduced leukocyte rolling (acute) and adherence (chronic); Inhibited pro-inflammatory cytokines (IL-1β, TNF-α) and NO production [2] [3] [4]. | Anti-inflammatory effects partially mediated by CB2 receptors [2] [3]. |
| This compound + CBD [2] [3] [5] | Rat model of monoarthritis | This compound reduced pain and inflammation; Combination with CBD showed no significant additional benefit versus this compound alone [2] [3] [5]. | No observed synergy with CBD in this model. |
For researchers looking to replicate or build upon these findings, here is a detailed methodology from the key studies cited.
This study elucidated the mechanism of this compound's anti-allodynic effects.
This study assessed the therapeutic potential and interaction of this compound and CBD in chronic inflammation.
The exact molecular targets of this compound are still under investigation. Based on current research, it appears to work through multiple pathways. The diagram below illustrates the proposed mechanisms by which this compound may exert its analgesic and anti-inflammatory effects.
The presented data allows for several key interpretations:
The table below summarizes key findings from scientific studies on the antioxidant properties of several terpenes, including myrcene.
| Compound | Reported Antioxidant Activity / Effect | Experimental Model (Assay) | Key Findings / Comparative Note |
|---|---|---|---|
| This compound | "Strong antioxidant properties" [1] [2] | Information not specified in available excerpts [1] [2]. | Protects cells from free radical damage [2]. |
| Limonene | Specific antioxidant capacity [3] | TEAC (Trolox Equivalent Antioxidant Capacity) Assay (in vitro) [3]. | Showed "significantly less antioxidant activity compared to reference antioxidant trolox" [3]. |
| α-Pinene | Enhanced antioxidant capacity in vivo [4] | Animal Model (Huntington's disease); measurement of oxidant/antioxidant markers (nitrite, malondialdehyde, superoxide dismutase, catalase, glutathione) [4]. | Counteracted a fall in antioxidant enzymes and decreased elevated oxidant markers in rat brain tissue [4]. |
| Geraniol | Antioxidant effects in vivo [5] [6] | Animal Model (Aging); analysis of antioxidant levels and oxidative stress markers [6]. | Induced a significant increase in anti-oxidant levels and upregulated the Nrf2 pathway to reduce oxidative stress in mice [6]. |
| Basil Essential Oil (contains this compound, Linalool) | Scavenged 50% of DPPH at 83.54 mg/mL [7] | DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay (in vitro) [7]. | Its activity was lower than the reference compound vitamin E (IC50 = 22.0 mg/mL) [7]. |
For researchers aiming to evaluate antioxidant capacity, here are details on two common in vitro assays referenced in the search results.
This method is used to determine the free radical scavenging ability of a substance.
This assay measures the ability of a compound to scavenge the ABTS⁺ radical cation, and the results are expressed in terms of Trolox (a water-soluble Vitamin E analog) equivalence.
The following diagram illustrates the general workflow common to these in vitro antioxidant assays.
The data indicates that while the antioxidant potential of this compound and other terpenes is recognized, their potency can vary significantly and is often less than common reference antioxidants like Trolox or Vitamin E in pure, isolated in vitro tests [3] [7]. The biological relevance of these compounds may be more pronounced in whole plant extracts (due to synergistic effects) or in complex in vivo models where they can influence cellular antioxidant pathways [4] [6].
For a rigorous comparison, your guide should emphasize:
| Receptor / System | Type of Interaction | Experimental Findings / Affinity | Key Experimental Models |
|---|---|---|---|
| Cannabinoid Receptor 1 (CB1) | Indirect, Non-Activating | No direct activation or allosteric modulation found. CB1 antagonist (SR141716) blocks this compound's anti-allodynic effects in vivo [1] [2]. | In vivo mouse neuropathic pain model; In vitro TRUPATH assay in HEK293T cells [1] [2]. |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Direct Agonist | Activates TRPV1, inducing calcium influx. Effects are distinct from capsaicin (does not induce pore-dilated state) [3] [4] [5]. | Heterologous system with TRPV1 expression; whole-cell patch-clamping [3] [4]. |
| Endocannabinoid Signaling in Neurons | No Significant Effect | No impact on CB1-dependent synaptic signaling (Depolarization-Induced Suppression of Excitation) at 1 µM [6]. | Autaptic hippocampal mouse neurons [6]. |
For researchers looking to replicate or understand these findings, here are the core methodologies from the key studies.
This study used a multi-pronged approach to probe this compound's mechanism of action.
This research identified this compound as a direct agonist of the TRPV1 channel.
The following diagram integrates findings from these studies to illustrate the proposed signaling pathways for this compound's antinociceptive effects.
The experimental data points to a complex mechanism for this compound:
The table below summarizes the specifications of this compound CRMs found in the search results. Please note that this is not an exhaustive list, and supporting experimental data for performance comparison was not available.
| Manufacturer/Supplier | Product Name / Catalog Number | Concentration | Matrix/Solvent | Key Features / Additional Components |
|---|---|---|---|---|
| Spex CertiPrep [1] | beta-Myrcene CannStandard, S-2654-MEOH [1] | 1,000 µg/mL [1] | Methanol [1] | Designed for cannabis testing; single-component CRM [1] |
| Spex CertiPrep [2] [1] | Can-Terp Mix 1 (High Level), CAN-TERP-MIX1H [1] | 1,000 µg/mL [1] | Information Missing | A mixture of multiple terpenes; for profiling [2] |
| Cayman Chemical [2] | Information Missing | Information Missing | Information Missing | Offers a range of terpene CRMs, including individual compounds and mixtures [2] |
For your comparison guide, you can use the following detailed Gas Chromatography-Mass Spectrometry (GC-MS) method, adapted from a published workflow for cannabis terpene profiling [3]. This protocol provides a standardized basis for generating reproducible experimental data to compare the performance of different CRMs.
Objective: To identify and quantify this compound in a test sample using an internal standard calibration method with a this compound CRM.
The workflow for this analytical method can be visualized as follows:
Since direct comparative data is scarce, your guide can be highly valuable by outlining a rigorous validation framework. You can design a study based on the protocol above to evaluate the following key performance indicators for each CRM:
I hope this structured information provides a solid starting point for your work.
This compound content varies due to a complex interplay of factors summarized in the table below.
| Factor Category | Specific Variable | Impact on this compound Content | Key Supporting Findings |
|---|---|---|---|
| Environmental Conditions | Light (UV Exposure) | Increases production [1] | UV-B light boosts terpene production as a plant defense mechanism [1]. |
| Temperature | Warmer temperatures encourage production; extreme heat causes degradation [1] | Balance of daytime warmth and cooler nights maximizes terpene richness [1]. | |
| Altitude | Increases production [1] | High-altitude stress encourages more resin (terpene storage) [1]. | |
| Cultivation Practice | Growing Medium (Soil) | Varies with soil quality and nutrients [1] | Organic soil with beneficial microbes promotes healthier terpene profiles [1]. |
| Cultivation Method (Indoor vs. Outdoor) | Alters terpene profile composition [2] | Outdoor-grown cannabis had significantly higher proportions of sesquiterpenes [2]. | |
| Genetic & Post-Harvest Factors | Cultivar Genetics | Primary determinant of potential this compound content [3] [4] | Large variation found both within and between plants labeled as the same cultivar [4]. |
| Harvest Timing & Post-Harvest Handling | Critical for preservation [1] | Harvesting at peak terpene production and proper drying/curing preserves content [1]. |
One study documented that plants from coastal areas of California expressed 8-12% higher this compound concentrations than inland cultivars of identical genetics, demonstrating a clear "terroir" effect [3].
Research provides quantitative data on this compound variation across different cultivars and growing conditions.
Table 1: Typical this compound Concentration Ranges in Commercial Cannabis Cultivars [3]
| Cultivar Category | Example Strains | This compound Concentration (% by Weight) |
|---|---|---|
| High-Myrcene | OG Kush, Blue Dream, Granddaddy Purple | 0.5% to >1.68% |
| Moderate-Myrcene | Sour Diesel, Cherry Pie | 0.2% - 0.5% |
| Low-Myrcene | Tangie, Strawberry Cough | <0.2% |
Table 2: Comparison of Cannabinoid and Terpene Profiles: Indoor vs. Outdoor Cultivation [2]
| Cultivation Method | Key Findings on Cannabinoids | Key Findings on Terpenes |
|---|---|---|
| Indoor-Grown | Significantly greater oxidized and degraded cannabinoids. | Lower abundance of sesquiterpenes. |
| Outdoor-Grown | Significantly more unusual cannabinoids (e.g., C4- and C6-THCA). | Higher abundance of sesquiterpenes like β-caryophyllene, α-humulene, and α-bergamotene. |
For professionals seeking to replicate or design studies, here are methodologies from key research.
Protocol 1: Metabolomic Profiling of Cannabis Terpenes and Cannabinoids This protocol is based on a study comparing indoor and outdoor cultivation [2].
Protocol 2: Investigating Genetic Basis of Terpene Variation This protocol outlines the approach for connecting terpene profiles to genetic expression [4].
The diagram below illustrates the core biosynthetic pathway of this compound in cannabis, highlighting its connection to cannabinoid production.
This pathway shows that geranyl diphosphate (GPP) is a critical branching point, serving as the common precursor for both this compound and the cannabinoid CBGA [4] [5]. This creates a direct metabolic link and potential competition between terpene and cannabinoid synthesis.
For drug development, the variation in this compound content has several implications:
| Extraction Method | Key Principle | Plant Source | Reported this compound Content / Yield | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Enzyme-Assisted Microwave (EP-MAE) [1] | Cell wall degradation by enzymes followed by microwave heating. | Zanthoxylum limonella | Higher yield (7.89 mg/g) vs. MAE (7.26 mg/g) & Hydrodistillation (7.04 mg/g) [1]. | Highest reported yield; shorter extraction time; preserves thermolabile compounds [1]. | Requires enzyme optimization; higher process complexity [2] [1]. |
| Microwave-Assisted Hydrotropic (MAHtD) [3] | Microwave heating with a hydrotropic agent (e.g., urea) to increase solubility. | Cymbopogon citratus (Lemongrass) | This compound content up to 53.53% of essential oil [3]. | High concentration of target compound; faster than conventional methods [3]. | Use of hydrotropic agent may require additional purification steps [3]. |
| Supercritical CO₂ (sCO₂) [4] | Use of supercritical CO₂ as a tunable, green solvent. | Industrial Hemp | Yield and composition vary with pressure/temperature; optimal for terpenes at lower pressures [4]. | Solvent-free; tunable selectivity; avoids thermal degradation [4]. | High equipment cost and operational complexity [4]. |
| Solventless (Kryo-Kief) [5] | Physical separation of trichomes using cryo-temperature and sifting. | Cannabis | Concentrated cannabinoid & terpene content (up to 60.7%) from fresh flower [5]. | Preserves fresh plant terpene profile; no solvents; simple process [5]. | Primarily for trichome-rich plants; may not be suitable for all matrices [5]. |
| Conventional (Hydrodistillation) [6] [1] | Volatile compounds are carried over by steam, then condensed. | Various | Lower comparative yield (e.g., 7.04 mg/g) [1]; potential loss of volatile compounds [6]. | Simple equipment; well-established process [7]. | Long extraction time; high energy consumption; risk of thermal degradation [6] [1]. |
For researchers looking to replicate these methods, here are the detailed protocols from the cited studies.
This protocol was optimized for Zanthoxylum limonella essential oil, which has a high this compound content [1].
This method was used to extract this compound-rich oil from lemongrass (Cymbopogon citratus) [3].
The workflow for the Enzyme-Assisted Microwave Extraction (EP-MAE) method, one of the most efficient identified, can be visualized as follows:
When choosing an extraction method for this compound in a research or development context, consider these factors:
The table below summarizes the pharmacological activities of β-myrcene based on pre-clinical studies and compares them with common standard drugs, highlighting key mechanisms and experimental findings.
| Pharmacological Activity | β-Myrcene (Experimental Findings) | Standard Drug Comparison | Key Mechanisms & Experimental Models |
|---|
| Analgesia (Pain Relief) | • Dose-dependently increases mechanical nociceptive thresholds in mouse neuropathic pain model (1-200 mg/kg, i.p.). Potency greater in females [1]. • Anti-allodynic effect inhibited by CB1 receptor antagonist [1]. | Opioids (e.g., Morphine): Mu-opioid receptor agonist. NSAIDs (e.g., Ibuprofen): COX enzyme inhibitor. | • Mechanism: CB1 receptor-dependent, but does not directly activate CB1 in vitro [1]. Also interacts with α2-adrenergic receptors, stimulating endorphin release [2]. • Model: Chronic constriction injury (CCI) in mice [1]. | | Anti-Inflammation | • Mitigates colon inflammation in vivo [3]. • Inhibits prostaglandin E2 production [4]. | Corticosteroids (e.g., Prednisone): Immunosuppressant. NSAIDs (e.g., Aspirin): COX inhibitor. | • Mechanism: Suppresses MAP Kinase (p38, JNK, ERK) and NF-κB signaling pathways. Reduces pro-inflammatory mediators (TNF-α, IL-6, IL-1β, COX-2, iNOS) [3]. • Models: DSS-induced colitis in mice; TNF-α-challenged HT-29 human colon adenocarcinoma cells [3]. | | Sedation / Muscle Relaxation | • Dose-dependent sedation in rodents (200 mg/kg). Potentiates barbiturate sleeping time by 157% [4]. • Induces motor relaxant effects [2]. | Benzodiazepines (e.g., Diazepam): GABA-A receptor positive allosteric modulator. GABAergics (e.g., Baclofen): GABA receptor agonist. | • Mechanism: Not fully elucidated; may involve neuromodulatory activity on brain waves and the autonomic nervous system [2]. • Model: Observation of motor relaxation and barbiturate-induced sleep time in rodents [4] [2]. | | Antioxidant | • Induces antioxidant enzyme activity [2]. • Improves antioxidant and enzymatic responses in ammonia-exposed carp fish [2]. | Direct Antioxidants (e.g., Vitamin C/E): Scavenge free radicals. | • Mechanism: Not specified in studies, but associated with countering oxidative stress and signs of aging [5] [2]. • Model: Experimental peptic ulcers; ammonia toxicity in fish [2]. | | Antibacterial | • Shows antibacterial activity against Staphylococcus aureus [2]. | Penicillin: Inhibits bacterial cell wall synthesis. | • Mechanism: Contributes to the antibacterial activity of Tea Tree Oil [2]. • Model: In vitro assays against S. aureus [2]. |
For researchers seeking to replicate or build upon these findings, here are the methodologies from key cited studies.
Neuropathic Pain & CB1 Receptor Interplay [1]:
Anti-inflammatory Action in Colitis [3]:
The following diagram illustrates the key signaling pathways inhibited by β-myrcene in the context of colon inflammation, as identified in research [3].
The experimental data positions this compound as a compelling candidate for further investigation, though significant gaps remain.
The table below summarizes the core methodologies and validation data from recent studies for the quantification of this compound.
| Method Attribute | HPLC-UV Method (in Nanoemulsions) [1] | GC/MS Method (in Citrus Oils) [2] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection | Gas Chromatography-Mass Spectrometry (GC/MS) |
| Sample Type | Nanoemulsions | Bio-based (citrus) oils |
| Sample Preparation | Information not specified in abstract | Direct injection without extensive extraction |
| Key Method Validation Parameters | ||
| ➠ Linearity (R²) | 0.999 [1] | >0.99 for most compounds [2] |
| ➠ Precision (RSD) | < 2% [1] | < 9.6% [2] |
| ➠ Accuracy (Recovery) | Accurate results (specific value not stated) [1] | 88.4% - 108.6% [2] |
| ➠ Sensitivity (LOD/LOQ) | Not specified in abstract | LOD: 0.12-1.75 mg/L; LOQ: 0.39-5.25 mg/L [2] |
| Advantages | Suitable for complex formulations (nanoemulsions); high precision [1] | High sensitivity and specificity; avoids complex sample preparation [2] |
For researchers looking to implement these methods, here is a deeper dive into the experimental protocols.
This method was developed specifically for quantifying this compound and p-cymene in a nanoemulsion formulation, which is relevant for drug delivery systems.
This method was developed for the simultaneous determination of 24 terpenes, including this compound, in citrus oils, emphasizing sensitivity.
The following diagram illustrates the general decision-making workflow and process for developing and validating a this compound quantification method, based on the principles from the cited research.
Flammable;Irritant;Health Hazard